TCO-NHS Ester (axial)
Description
BenchChem offers high-quality TCO-NHS Ester (axial) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about TCO-NHS Ester (axial) including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propriétés
IUPAC Name |
[(2Z)-cyclooct-2-en-1-yl] (2,5-dioxopyrrolidin-1-yl) carbonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO5/c15-11-8-9-12(16)14(11)19-13(17)18-10-6-4-2-1-3-5-7-10/h4,6,10H,1-3,5,7-9H2/b6-4- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXECMLNTLPRCJD-XQRVVYSFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC=CC(CC1)OC(=O)ON2C(=O)CCC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC/C=C\C(CC1)OC(=O)ON2C(=O)CCC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of TCO-NHS Ester (axial) for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the mechanism of action and application of axial TCO-NHS esters in bioconjugation. Trans-cyclooctene (B1233481) (TCO)-N-hydroxysuccinimide (NHS) esters are powerful bifunctional reagents that enable a two-step bioconjugation strategy, prized for its efficiency, selectivity, and biocompatibility. This strategy is centered around the highly reactive axial isomer of TCO, which participates in one of the fastest known bioorthogonal "click chemistry" reactions.
The overall process involves two key stages:
-
Amine Modification: The NHS ester functionality of the reagent is utilized to covalently attach the TCO moiety to a biomolecule of interest, typically via primary amines such as the side chains of lysine (B10760008) residues.
-
Bioorthogonal Ligation: The incorporated TCO group then serves as a reactive handle for a subsequent, highly specific, and rapid inverse-electron-demand Diels-Alder (IEDDA) cycloaddition reaction with a tetrazine-functionalized molecule.
This guide will delve into the intricacies of each of these steps, providing quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms and workflows.
Core Mechanism of Action
The efficacy of TCO-NHS ester bioconjugation hinges on the precise and efficient execution of two distinct chemical transformations.
Step 1: NHS Ester-Mediated Amine Acylation
The initial step involves the acylation of primary amines on a target biomolecule by the TCO-NHS ester. The N-hydroxysuccinimide ester is a highly efficient activating group for carboxylic acids, rendering the carbonyl carbon susceptible to nucleophilic attack by the unprotonated form of a primary amine. This reaction results in the formation of a stable and irreversible amide bond, covalently linking the TCO group to the biomolecule, and the release of N-hydroxysuccinimide as a byproduct.
The reaction is highly dependent on pH.[1] The primary amine nucleophile needs to be in its unprotonated state to be reactive. Therefore, the reaction is typically carried out in buffers with a pH range of 7.2 to 8.5.[2] However, a competing hydrolysis reaction, where water acts as the nucleophile, also occurs and its rate increases with pH.[2][3][4] This hydrolysis results in the non-reactive carboxylic acid form of the TCO reagent. To maximize the efficiency of the aminolysis reaction over hydrolysis, it is recommended to use a high concentration of the biomolecule and a suitable molar excess of the TCO-NHS ester.[3]
Step 2: Inverse-Electron-Demand Diels-Alder (IEDDA) Cycloaddition
Once the biomolecule is functionalized with the TCO group, it is ready for the bioorthogonal "click" reaction. This step involves the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition between the electron-rich trans-cyclooctene (the dienophile) and an electron-deficient tetrazine (the diene).[5] This reaction is exceptionally fast and highly selective, proceeding rapidly in aqueous environments without the need for a catalyst.[6] The reaction forms an unstable tricyclic intermediate that rapidly undergoes a retro-Diels-Alder reaction, releasing nitrogen gas and forming a stable dihydropyridazine (B8628806) linkage.[5]
The Significance of the Axial Isomer
TCO exists as two diastereomers: axial and equatorial. The axial isomer of TCO exhibits significantly higher reactivity in the IEDDA reaction compared to its equatorial counterpart, with reports of up to a 10-fold increase in reaction rate.[7][8][9] This enhanced reactivity is attributed to the higher ground-state energy of the axial isomer due to greater ring strain.[9] The relief of this strain upon cycloaddition provides a larger thermodynamic driving force for the reaction. However, it is also noted that axial TCO derivatives may undergo cis-trans isomerization, leading to a loss of reactivity, at a faster rate than equatorial isomers.[7][10]
Quantitative Data
The following tables summarize key quantitative data related to the stability and reactivity of TCO-NHS esters and the subsequent IEDDA ligation.
Table 1: Stability of NHS Esters
| pH | Temperature (°C) | Half-life of Hydrolysis | Reference(s) |
| 7.0 | 0 | 4-5 hours | [2][3][4] |
| 8.6 | 4 | 10 minutes | [2][3][4] |
Table 2: Second-Order Rate Constants for TCO-Tetrazine IEDDA Reaction
| TCO Derivative | Tetrazine Partner | Solvent | Temperature (°C) | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference(s) |
| axial-TCO conjugated to an antibody | [¹¹¹In]In-labeled-Tetrazine | PBS | 37 | (13 ± 0.08) x 10³ | [9] |
| s-TCO (water-soluble) | 3,6-di-(2-pyridyl)-s-tetrazine | Not Specified | Not Specified | (3,300 ± 40) x 10³ | [5] |
| TCO | 3-(p-aminophenyl)-6-methyl-s-tetrazine | PBS (pH 7.4) | 37 | 26,000 | [5] |
| DHP₂ (bis-vinyl ether-Tz) | TCO-PEG₄ | DPBS | 37 | 6,450 | [11] |
| 2Pyr₂ (di-pyridyl-Tz) | TCO-PEG₄ | DPBS | 37 | 69,400 | [11] |
Experimental Protocols
This section provides a detailed methodology for the two-stage bioconjugation process using TCO-NHS esters.
Protocol 1: TCO-NHS Ester Labeling of a Protein (e.g., Antibody)
This protocol outlines the procedure for conjugating a TCO-NHS ester to primary amines on a protein.
Materials:
-
Protein of interest (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.2-8.5)
-
TCO-NHS Ester (axial)
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting spin column or dialysis equipment
Procedure:
-
Protein Preparation:
-
Ensure the protein is in an amine-free buffer such as PBS. If the buffer contains primary amines (e.g., Tris or glycine), perform a buffer exchange using a desalting spin column or dialysis.
-
The recommended protein concentration is 1-5 mg/mL.[6]
-
-
TCO-NHS Ester Stock Solution Preparation:
-
Labeling Reaction:
-
Add a 10- to 20-fold molar excess of the TCO-NHS ester stock solution to the protein solution.[6] The optimal molar ratio may need to be determined empirically for each specific protein.
-
Gently mix the reaction and incubate for 1-3 hours at room temperature or for 2-4 hours on ice.[3][12] Protect from light if the TCO derivative is light-sensitive.
-
-
Quenching the Reaction:
-
Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM.[6] This will react with and consume any unreacted TCO-NHS ester.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove the excess, unreacted TCO-NHS ester and quenching buffer byproducts using a desalting spin column or dialysis.
-
The TCO-labeled protein is now ready for the subsequent click reaction or can be stored at 4°C.
-
Protocol 2: TCO-Tetrazine Click Reaction
This protocol describes the ligation of the TCO-labeled protein with a tetrazine-functionalized molecule.
Materials:
-
TCO-labeled protein
-
Tetrazine-functionalized molecule (e.g., fluorescent probe, drug molecule)
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Reactant Preparation:
-
Prepare the TCO-labeled protein in the desired reaction buffer.
-
Dissolve the tetrazine-functionalized molecule in a compatible solvent (e.g., DMSO) and then dilute it into the reaction buffer.
-
-
Click Reaction:
-
Mix the TCO-labeled protein and the tetrazine-functionalized molecule. A common starting point is a 1:1 to 1:1.5 molar ratio of TCO to tetrazine.[6]
-
Incubate the reaction mixture for 30-120 minutes at room temperature or 37°C.[6] The reaction progress can be monitored by the disappearance of the characteristic pink/red color of the tetrazine.
-
-
Purification (Optional):
-
If necessary, the final conjugate can be purified from any excess unreacted tetrazine reagent using size exclusion chromatography or dialysis.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: The two-step mechanism of TCO-NHS ester bioconjugation.
Caption: A typical experimental workflow for protein bioconjugation.
Caption: Key factors influencing the efficiency of the bioconjugation.
References
- 1. Tetrazine- and trans-cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. escholarship.org [escholarship.org]
- 4. help.lumiprobe.com [help.lumiprobe.com]
- 5. benchchem.com [benchchem.com]
- 6. interchim.fr [interchim.fr]
- 7. vectorlabs.com [vectorlabs.com]
- 8. TCO (trans-cyclooctene) Reagents for Bioconjugate Reactions | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 9. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. TCO-NHS Ester (axial) | CAS:1610931-22-0 | AxisPharm [axispharm.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. furthlab.xyz [furthlab.xyz]
TCO-NHS Ester (axial): A Technical Guide to Bioorthogonal Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
TCO-NHS Ester (axial) is a heterobifunctional crosslinking reagent at the forefront of bioconjugation and click chemistry.[1][2] It provides a powerful and efficient method for covalently linking molecules, enabling advancements in areas such as antibody-drug conjugate (ADC) development, in vivo imaging, and functional proteomics.[3][4] This guide details the mechanism, applications, and protocols associated with this versatile chemical tool.
Core Functionality: A Two-Step Conjugation Strategy
TCO-NHS Ester (axial) is engineered with two distinct reactive groups, allowing for a sequential, two-step conjugation process. This strategy offers high specificity and control over the labeling of complex biomolecules.
-
Step 1: Amine Labeling via NHS Ester. The N-hydroxysuccinimide (NHS) ester group reacts specifically with primary amines (-NH₂), such as those found on the side chains of lysine (B10760008) residues in proteins and antibodies, to form a stable amide bond.[5][6] This reaction is most efficient at a pH range of 7 to 9.[7]
-
Step 2: Bioorthogonal Click Chemistry via TCO. The trans-cyclooctene (B1233481) (TCO) group is a strained alkene that serves as a highly reactive dienophile.[8] It undergoes an exceptionally fast and selective inverse-electron-demand Diels-Alder (IEDDA) cycloaddition with a tetrazine-modified molecule.[9][10] This "click" reaction is bioorthogonal, meaning it proceeds rapidly within complex biological systems without interfering with native biochemical processes.[3][4]
The "axial" conformation of the TCO ring is a key feature, as it demonstrates significantly higher reactivity in the IEDDA reaction—up to a 10-fold increase—compared to its equatorial counterpart.[11][12][13] This enhanced kinetic profile is crucial for applications involving low reactant concentrations or time-sensitive processes.[10]
Mechanism of Action and Workflow
The primary use of TCO-NHS Ester (axial) is to first "tag" a biomolecule of interest with a TCO group, which can then be "clicked" to a second molecule functionalized with a tetrazine.
The chemical transformations underpinning this workflow are robust and high-yielding. The NHS ester acylation of a primary amine is a well-established method for protein modification. The subsequent TCO-tetrazine ligation is one of the fastest bioorthogonal reactions known, characterized by second-order rate constants that can exceed 10³ M⁻¹s⁻¹ and can be as high as 10⁶ M⁻¹s⁻¹.[14][15][16]
Quantitative Data and Reagent Properties
The selection and performance of TCO-NHS Ester are governed by key kinetic and stability parameters.
| Parameter | Value / Condition | Significance | Source(s) |
| NHS Ester Reactivity | Optimal pH 8.3–8.5 | Balances amine reactivity with hydrolysis of the NHS ester.[6] | [6][7] |
| TCO-Tetrazine Kinetics (k₂) | 1,000 to >30,000 M⁻¹s⁻¹ | Exceptionally fast kinetics allow for conjugation at low concentrations. | [9][16] |
| Axial vs. Equatorial TCO | Axial is up to 10x more reactive | The axial isomer provides superior reaction speed for time-critical applications. | [11][12][13] |
| Stability | TCO is stable for weeks at 4°C in aqueous media. | Allows for preparation and storage of TCO-labeled intermediates. | [7] |
| Solubility | DMSO, DMF, Chloroform | Reagent should be dissolved in an anhydrous organic solvent before adding to the aqueous reaction buffer. | [13] |
Experimental Protocols
The following are generalized protocols for the two-step conjugation process. Optimization is recommended for specific biomolecules and probes.
Protocol 1: Labeling a Protein with TCO-NHS Ester (axial)
This protocol details the modification of primary amines on a protein (e.g., an antibody) with the TCO moiety.
-
Protein Preparation:
-
Reagent Preparation:
-
Labeling Reaction:
-
Quenching and Purification:
-
(Optional) Stop the reaction by adding a quenching buffer, such as 1 M Tris-HCl, to a final concentration of 50-100 mM and incubate for 5-15 minutes.[7][17]
-
Remove excess, unreacted TCO-NHS Ester using a desalting spin column or dialysis.[7][16] The resulting TCO-labeled protein is now ready for the click reaction or can be stored at 4°C.[7]
-
Protocol 2: TCO-Tetrazine Bioorthogonal Ligation
This protocol describes the "click" reaction between the TCO-labeled protein and a tetrazine-functionalized molecule.
-
Reactant Preparation:
-
Ligation Reaction:
-
Final Purification:
Key Applications in Research and Development
The robustness and efficiency of the TCO-NHS Ester system make it ideal for a range of demanding applications:
-
Antibody-Drug Conjugates (ADCs): TCO-NHS Ester is used to link cytotoxic drugs to antibodies, enabling targeted drug delivery to cancer cells.
-
In Vivo Pretargeting: In this strategy, a TCO-labeled antibody is administered first, allowed to accumulate at the target site, and cleared from circulation. A tetrazine-labeled imaging agent or radiopharmaceutical is then administered, which rapidly "clicks" to the antibody for highly specific imaging or therapy.[15]
-
Live-Cell Imaging: The bioorthogonality of the reaction allows for the labeling of cell surface proteins in living systems without causing toxicity.
-
PROTACs: TCO-NHS ester can be used as a linker in the synthesis of Proteolysis-Targeting Chimeras (PROTACs).[19]
-
Material Science: This chemistry is also a powerful tool for the functionalization of polymeric materials.[8]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.eu [file.medchemexpress.eu]
- 3. TCO-NHS - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 4. TCO-NHS (axial) - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 5. escholarship.org [escholarship.org]
- 6. lumiprobe.com [lumiprobe.com]
- 7. interchim.fr [interchim.fr]
- 8. Tetrazine-based inverse-electron-demand Diels–Alder reaction: a powerful tool for fabrication and functionalization of polymeric materials - Polymer Chemistry (RSC Publishing) DOI:10.1039/D4PY00912F [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. vectorlabs.com [vectorlabs.com]
- 12. TCO-NHS Ester (axial) | CAS:1610931-22-0 | AxisPharm [axispharm.com]
- 13. vectorlabs.com [vectorlabs.com]
- 14. researchgate.net [researchgate.net]
- 15. The inverse electron-demand Diels-Alder reaction as a new methodology for the synthesis of 225Ac-labelled radioimmunoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 18. furthlab.xyz [furthlab.xyz]
- 19. medchemexpress.com [medchemexpress.com]
The Nexus of Speed and Specificity: An In-depth Technical Guide to Axial TCO-NHS Ester Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
The advent of bioorthogonal chemistry has revolutionized the study of biological systems, enabling the precise labeling and tracking of biomolecules in their native environments. Among the most powerful tools in this field is the inverse-electron-demand Diels-Alder (iEDDA) reaction between trans-cyclooctenes (TCOs) and tetrazines. This guide delves into the core principles of a particularly reactive dienophile, the axial TCO-NHS ester, providing a comprehensive resource for its application in research and drug development.
Core Principles: The Reactivity Advantage of the Axial Isomer
The reactivity of TCO derivatives in the iEDDA reaction is critically dependent on the stereochemistry of the functional group on the cyclooctene (B146475) ring. TCOs exist as two primary diastereomers: axial and equatorial. The axial isomer of TCO-NHS ester exhibits significantly higher reactivity towards tetrazines compared to its equatorial counterpart.[1][2] This enhanced reactivity, reported to be up to an order of magnitude greater, is attributed to the higher ground-state energy of the axial conformer, which reduces the activation energy of the cycloaddition reaction.[1]
The reaction itself is a [4+2] cycloaddition where the electron-deficient tetrazine (diene) reacts with the strained trans-alkene of the TCO (dienophile). This process is exceptionally fast and proceeds without the need for a catalyst, making it ideal for applications in living systems. The reaction is also highly specific, as neither TCO nor tetrazine moieties react with naturally occurring functional groups in biological molecules, ensuring minimal off-target effects.
The N-Hydroxysuccinimide (NHS) ester functional group of the TCO-NHS ester provides a convenient handle for conjugating the TCO moiety to biomolecules.[3][4] NHS esters react efficiently with primary amines, such as the side chain of lysine (B10760008) residues in proteins, to form stable amide bonds.[3][5][6] This allows for the straightforward installation of the highly reactive axial TCO group onto antibodies, proteins, and other amine-containing molecules of interest.
Quantitative Data Summary
The following tables summarize key quantitative data regarding the reactivity and stability of axial TCO derivatives, providing a basis for experimental design and comparison.
Table 1: Second-Order Rate Constants for TCO-Tetrazine Reactions
| TCO Derivative | Tetrazine Derivative | Rate Constant (k₂) [M⁻¹s⁻¹] | Conditions |
| axial-5-hydroxy-TCO | 3,6-dipyridyl-s-tetrazine | 70,000 ± 1800 | 25 °C in 95:5 PBS:MeOH |
| equatorial-5-hydroxy-TCO | 3,6-dipyridyl-s-tetrazine | 22,400 ± 40 | 25 °C in 95:5 PBS:MeOH |
| a-TCO derivative | 3,6-dipyridyl-s-tetrazinyl succinamic acid | 150,000 ± 8000 | 25 °C in 95:5 PBS:MeOH |
Source:[1]
Table 2: Stability of TCO Derivatives
| TCO Derivative | Solvent/Conditions | Stability | Duration |
| axial-5-hydroxy-TCO | MeOD | >99% | 1 week |
| axial-5-hydroxy-TCO | D₂O-PBS (pD 7.4) | 85% | 24 hours |
| a-TCO derivative | MeOD | >99% | 1 week |
| a-TCO derivative | D₂O-PBS (pD 7.4) | 90% | 24 hours |
Source:[1]
Experimental Protocols
This section provides detailed methodologies for the key experimental steps involving axial TCO-NHS esters: protein labeling and the subsequent click reaction.
Protocol for Labeling Proteins with Axial TCO-NHS Ester
This protocol outlines the general procedure for conjugating an axial TCO-NHS ester to a protein, such as an antibody.
Materials:
-
Protein of interest (e.g., IgG antibody)
-
Axial TCO-NHS Ester
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5[7] (Phosphate buffer can also be used[7])
-
Desalting column (e.g., Zeba™ Spin Desalting Columns)
-
Quenching solution (optional): 1 M Tris-HCl, pH 8.0 or 1 M glycine
Procedure:
-
Protein Preparation:
-
TCO-NHS Ester Stock Solution Preparation:
-
Immediately before use, dissolve the axial TCO-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.[8]
-
-
Labeling Reaction:
-
Quenching (Optional):
-
To quench any unreacted TCO-NHS ester, add the quenching solution to a final concentration of 50-100 mM and incubate for 10-15 minutes.
-
-
Purification:
-
Remove excess, unreacted TCO-NHS ester and byproducts by purifying the TCO-labeled protein using a desalting column according to the manufacturer's instructions.
-
Protocol for Tetrazine Ligation (Click Reaction)
This protocol describes the reaction between the TCO-labeled protein and a tetrazine-functionalized molecule.
Materials:
-
TCO-labeled protein (from Protocol 3.1)
-
Tetrazine-functionalized molecule (e.g., tetrazine-dye, tetrazine-drug)
-
Reaction Buffer: Phosphate Buffered Saline (PBS), pH 7.4
Procedure:
-
Reactant Preparation:
-
Dissolve the tetrazine-functionalized molecule in a compatible solvent (e.g., DMSO, water).
-
Ensure the TCO-labeled protein is in a suitable reaction buffer like PBS.
-
-
Click Reaction:
-
Add the tetrazine-functionalized molecule to the solution of the TCO-labeled protein. A slight molar excess (1.5 to 2-fold) of the tetrazine is often used to ensure complete reaction of the TCO-protein conjugate.
-
Incubate the reaction mixture for 1-2 hours at room temperature. The reaction is often complete in a shorter time due to the high reaction rate.
-
-
Analysis and Purification (Optional):
-
The progress of the reaction can be monitored by techniques such as SDS-PAGE, mass spectrometry, or UV-Vis spectroscopy (monitoring the disappearance of the tetrazine absorbance around 520 nm).
-
If necessary, the final conjugate can be purified from excess tetrazine reagent by size exclusion chromatography or dialysis.
-
Visualizing the Workflow and Principles
The following diagrams, generated using the DOT language, illustrate the key processes in axial TCO-NHS ester click chemistry.
Caption: Workflow for labeling a protein with an axial TCO-NHS ester.
Caption: The bioorthogonal iEDDA reaction between a TCO-labeled protein and a tetrazine.
Caption: Reactivity comparison of axial and equatorial TCO isomers.
References
- 1. General, Divergent Platform for Diastereoselective Synthesis of trans-Cyclooctenes with High Reactivity and Favorable Physiochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. vectorlabs.com [vectorlabs.com]
- 3. escholarship.org [escholarship.org]
- 4. TCO-NHS Ester (axial) | CAS:1610931-22-0 | AxisPharm [axispharm.com]
- 5. Extracellular-Matrix-Anchored Click Motifs for Specific Tissue Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biotium.com [biotium.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. interchim.fr [interchim.fr]
Axial TCO-NHS Ester: A Technical Guide to a High-Reactivity Bioorthogonal Linker
For Researchers, Scientists, and Drug Development Professionals
The axial TCO-NHS Ester is a key reagent in the field of bioorthogonal chemistry, enabling the precise and efficient labeling of biomolecules. Its unique structural conformation leads to significantly enhanced reactivity in strain-promoted inverse electron-demand Diels-Alder cycloaddition (SPIEDAC) reactions, making it an invaluable tool for creating stable bioconjugates in complex biological environments. This guide provides an in-depth look at the core structure, reactivity, and practical application of axial TCO-NHS Ester.
Core Structure and Chemical Properties
The axial TCO-NHS (trans-cyclooctene N-hydroxysuccinimide) Ester is an amine-reactive building block specifically designed for bioconjugation. The "axial" designation refers to the stereochemical orientation of the N-hydroxysuccinimide ester substituent on the strained trans-cyclooctene (B1233481) ring. This specific conformation places the reactive group in a position that minimizes steric hindrance and maximizes its accessibility for reaction.
The fundamental structure consists of a trans-cyclooctene (TCO) moiety, which is highly strained and therefore reactive towards tetrazine partners in the iEDDA click reaction. The N-hydroxysuccinimide (NHS) ester is a well-established functional group for efficiently coupling with primary amines, such as those found on the side chains of lysine (B10760008) residues in proteins, to form stable amide bonds.
| Property | Value |
| Chemical Formula | C13H17NO5[1][2] |
| Molecular Weight | 267.28 g/mol [1][2][3] |
| CAS Number | 1610931-22-0[1][2] |
| Appearance | White to a slightly grey crystalline solid[1][2] |
| Purity | ≥95%[1][2] |
| Solubility | Soluble in DMSO, DMF, DCM, THF, and Chloroform[1][2] |
| Storage | Store at -20°C, desiccated |
Reactivity and Stability
The axial stereoisomer of TCO-NHS Ester exhibits significantly higher reactivity in iEDDA reactions compared to its equatorial counterpart.[1][2] This enhanced reactivity, reportedly up to 10-fold greater, is a key advantage for labeling low-abundance biomolecules or for applications requiring rapid conjugation kinetics.[1][2]
However, it is important to note that axial TCO derivatives may undergo cis-trans isomerization to the unreactive cis-cyclooctene form at a faster rate than equatorial TCO derivatives.[1][2] This highlights the importance of proper storage and handling to maintain the reagent's high reactivity.
| Parameter | Description |
| Reactivity | Axial TCO derivatives demonstrate significantly higher reactivity in inverse electron demand Diels-Alder cycloaddition reactions compared to their equatorial counterparts.[1][2] |
| Stability | While highly reactive, axial TCO derivatives can undergo faster cis-trans deactivation compared to equatorial isomers.[1][2] |
Experimental Protocols
Protein Labeling with Axial TCO-NHS Ester
This protocol outlines a general procedure for labeling proteins with axial TCO-NHS Ester. Optimization may be required for specific proteins and applications.
Materials:
-
Protein of interest
-
Axial TCO-NHS Ester
-
Reaction Buffer: Phosphate buffer (e.g., PBS), pH 7.2-8.0
-
Anhydrous DMSO or DMF
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting column or dialysis equipment
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer to a concentration of 1-5 mg/mL. If the protein solution contains primary amines (e.g., Tris buffer), exchange it with a suitable amine-free buffer using a desalting column or dialysis.
-
Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of axial TCO-NHS Ester in anhydrous DMSO or DMF.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the axial TCO-NHS Ester stock solution to the protein solution. The optimal molar excess should be determined empirically.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours at 4°C.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 5-10 minutes at room temperature to quench any unreacted NHS ester.
-
Purification: Remove excess, unreacted TCO-NHS Ester and byproducts by using a desalting column or through dialysis against a suitable buffer.
Bioorthogonal Ligation with a Tetrazine-Functionalized Molecule
This protocol describes the subsequent click reaction between the TCO-labeled protein and a tetrazine-containing molecule.
Materials:
-
TCO-labeled protein
-
Tetrazine-functionalized molecule (e.g., a fluorescent probe, a drug molecule)
-
Reaction Buffer: PBS or other suitable biological buffer
Procedure:
-
Reactant Preparation: Prepare the TCO-labeled protein in the desired reaction buffer.
-
Click Reaction: Add the tetrazine-functionalized molecule to the TCO-labeled protein solution. A 1.5- to 5-fold molar excess of the tetrazine reagent over the TCO-labeled protein is recommended to ensure complete ligation.
-
Incubation: Incubate the reaction mixture for 30-120 minutes at room temperature or 4°C. The extremely fast kinetics of the axial TCO-tetrazine reaction often leads to rapid and complete conjugation.
-
Analysis and Purification: The resulting bioconjugate can be analyzed by methods such as SDS-PAGE, mass spectrometry, or chromatography. If necessary, purify the conjugate from excess tetrazine reagent using size-exclusion chromatography or other appropriate methods.
Visualizing Workflows and Reactions
Logical Flow of Bioconjugation
Caption: Workflow for protein bioconjugation using axial TCO-NHS Ester.
Amine Labeling Reaction
Caption: Reaction scheme for labeling a primary amine with axial TCO-NHS Ester.
iEDDA Cycloaddition
Caption: The inverse electron-demand Diels-Alder cycloaddition (iEDDA) reaction.
References
Solubility of T-NHS Ester (axial) in Various Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of TCO-NHS Ester (axial isomer), a critical reagent in bioconjugation and drug development. Understanding the solubility of this compound is paramount for its effective use in labeling reactions, particularly for modifying proteins, antibodies, and other amine-containing biomolecules. This document offers a summary of solubility in common organic solvents, detailed experimental protocols for determining solubility, and visual representations of relevant reaction workflows.
Solubility Data
The axial isomer of TCO-NHS Ester is a white to slightly grey crystalline solid. Its solubility is a key factor in the preparation of stock solutions for bioconjugation reactions. While extensive quantitative solubility data is not broadly published, qualitative information from various suppliers and laboratory protocols provides a strong indication of its solubility profile. The following table summarizes the known and estimated solubility of TCO-NHS Ester (axial) in several common laboratory solvents.
| Solvent | Chemical Formula | Qualitative Solubility | Estimated Quantitative Solubility |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Soluble[1][2] | > 25 mg/mL (> 93 mM) |
| Dimethylformamide (DMF) | C₃H₇NO | Soluble[1][2] | > 25 mg/mL (> 93 mM) |
| Dichloromethane (DCM) | CH₂Cl₂ | Soluble[1][2] | Soluble |
| Tetrahydrofuran (THF) | C₄H₈O | Soluble[1][2] | Soluble |
| Chloroform | CHCl₃ | Soluble[1][2] | Soluble |
| Acetonitrile | C₂H₃N | Soluble (for PEGylated version) | Likely Soluble |
Note: The quantitative solubility values are estimates based on common laboratory practices where stock solutions of at least 10 mM are routinely prepared in DMSO and DMF for labeling reactions. The actual maximum solubility may be higher. It is always recommended to perform solubility tests for specific applications.
Experimental Protocols
Protocol 1: Quantitative Determination of Maximum Solubility
This protocol outlines a method to determine the maximum solubility of TCO-NHS Ester (axial) in a given solvent using a visual observation method.
Materials:
-
TCO-NHS Ester (axial)
-
Solvents of interest (e.g., DMSO, DMF, DCM, THF, Chloroform, Acetonitrile)
-
Analytical balance
-
Vortex mixer
-
Calibrated micropipettes
-
Clear glass vials (e.g., 1.5 mL)
Procedure:
-
Preparation: Ensure all glassware is clean and dry. Allow the TCO-NHS Ester (axial) vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Initial High-Concentration Slurry: Weigh out a precise amount of TCO-NHS Ester (axial) (e.g., 5 mg) into a pre-weighed glass vial.
-
Solvent Addition: Add a small, precise volume of the solvent to be tested (e.g., 100 µL) to the vial. This will create a high-concentration slurry.
-
Mixing: Vigorously vortex the vial for 1-2 minutes to aid dissolution.
-
Visual Inspection: After vortexing, visually inspect the solution against a dark background. If solid particles are still visible, the compound is not fully dissolved.
-
Incremental Solvent Addition: Continue to add small, precise volumes of the solvent (e.g., 10 µL increments) to the vial, followed by vortexing for 1-2 minutes after each addition.
-
Endpoint Determination: The endpoint is reached when no solid particles are visible to the naked eye, and the solution is clear.
-
Calculation: Calculate the maximum solubility using the following formula:
Solubility (mg/mL) = Mass of TCO-NHS Ester (mg) / Total Volume of Solvent (mL)
To express the solubility in molarity:
Solubility (M) = Solubility (mg/mL) / Molecular Weight of TCO-NHS Ester ( g/mol ) / 1000
(Molecular Weight of TCO-NHS Ester (axial) is approximately 267.28 g/mol )
-
Replication: Repeat the procedure at least two more times for each solvent to ensure reproducibility.
Protocol 2: Preparation of a 10 mM Stock Solution for Labeling Reactions
This protocol describes the standard procedure for preparing a TCO-NHS Ester (axial) stock solution for immediate use in bioconjugation.
Materials:
-
TCO-NHS Ester (axial)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Calibrated micropipettes
-
Microcentrifuge tubes
Procedure:
-
Equilibration: Allow the vial of TCO-NHS Ester (axial) to warm to room temperature before opening.
-
Weighing: Weigh out a precise amount of TCO-NHS Ester (axial) (e.g., 2.67 mg for a 10 mM solution in 1 mL). For ease of handling, it is often practical to use a pre-weighed aliquot from the supplier.
-
Dissolution: Add the appropriate volume of anhydrous DMSO or DMF to the TCO-NHS Ester. For example, to prepare a 10 mM solution from 1 mg of the compound, add approximately 374 µL of solvent.
-
Mixing: Vortex the tube until the solid is completely dissolved.
-
Immediate Use: This stock solution should be prepared immediately before use as NHS esters are susceptible to hydrolysis in the presence of moisture. Do not store aqueous solutions of TCO-NHS Ester.
Visualizing the Workflow
The following diagrams, generated using Graphviz, illustrate the key processes involving TCO-NHS Ester (axial).
References
Axial vs. Equatorial TCO-NHS Ester Reactivity: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the reactivity differences between axial and equatorial isomers of trans-cyclooctene (B1233481) (TCO)-NHS esters, a critical consideration in the design and execution of bioconjugation strategies. The choice of isomer has profound implications for reaction kinetics, stability, and overall efficiency of labeling proteins, antibodies, and other biomolecules for applications ranging from diagnostics to therapeutic development.
Core Principles: Understanding the Reactivity of TCO Isomers
The enhanced reactivity of trans-cyclooctenes in bioorthogonal chemistry, specifically the inverse-electron-demand Diels-Alder (IEDDA) reaction with tetrazines, is attributed to the significant ring strain of the trans-configured double bond within the eight-membered ring.[1] This inherent strain is released upon the [4+2] cycloaddition with a tetrazine, providing a strong thermodynamic driving force for the reaction.[1]
The stereochemistry of substituents on the TCO ring introduces a further level of control over its reactivity. Functional groups on the TCO ring can be oriented in either an axial or equatorial position, giving rise to diastereomers with distinct chemical properties.
Axial Isomers: The substituent is oriented perpendicular to the approximate plane of the ring. This conformation can lead to increased ring strain due to steric interactions, which in turn accelerates the rate of the IEDDA reaction.[1][2] Density functional theory (DFT) calculations have shown that the axial isomer of a functionalized TCO is 1.1 kcal/mol higher in energy than the corresponding equatorial isomer, contributing to its enhanced reactivity.[2]
Equatorial Isomers: The substituent is located in the approximate plane of the ring. This conformation is generally more stable and less strained, resulting in a slower reaction rate with tetrazines compared to the axial counterpart.
A critical trade-off exists between reactivity and stability. The more reactive axial TCO derivatives are also more prone to deactivation through isomerization to the unreactive cis-cyclooctene (CCO) form, particularly in the presence of thiols or copper-containing serum proteins.[1][3][4]
Quantitative Data: A Comparative Analysis
The following tables summarize the quantitative data on the reactivity and stability of axial versus equatorial TCO derivatives.
Table 1: Second-Order Rate Constants for the IEDDA Reaction of TCO Isomers with Tetrazines
| TCO Derivative | Tetrazine Partner | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Fold Difference (Axial/Equatorial) | Reference |
| axial-5-hydroxy-trans-cyclooctene (a-TCO) | 3,6-dipyridyl-s-tetrazine derivative | 70,000 ± 1,800 | ~3.1x | [5] |
| equatorial-5-hydroxy-trans-cyclooctene | 3,6-dipyridyl-s-tetrazine derivative | 22,400 ± 40 | - | [5] |
| Diol-derivatized a-TCO | 3,6-dipyridyl-s-tetrazine derivative | 150,000 ± 8,000 | >2x (compared to a-TCO) | [2][5] |
| General Axial TCO Derivatives | Not specified | - | Up to 10x | [3][6] |
| General Axial TCO Derivatives | Not specified | - | 4x | [2] |
| Hydroxyl-derived carbamate (B1207046) (axial) | Not specified | - | 156x | [2] |
Table 2: Stability of TCO Isomers
| TCO Isomer | Condition | Observation | Reference |
| Axial | General | Undergo cis-trans deactivation at a faster rate compared to equatorial isomers. | [3][6] |
| Axial-5-hydroxy-trans-cyclooctene | 35 mM in MeOD at room temperature | >99% stable after 1 week. | [5] |
| d-TCO (a strained TCO) | Human serum at room temperature | >97% remains as trans-isomer after 4 days. | [2] |
| d-TCO | pH 7.4 with thiols | 43% isomerization after 5 hours. | [2] |
The Role of the NHS Ester in Reactivity
While the reactivity of the TCO moiety in the IEDDA reaction is well-documented, the reactivity of the N-hydroxysuccinimide (NHS) ester with primary amines is the initial step in the bioconjugation process. The stereochemistry of the TCO ring can also influence this step.
The hydrolysis of esters is a reaction that is mechanistically similar to the reaction of NHS esters with amines. In cyclohexane (B81311) systems, the base hydrolysis of an axial ester is slower than that of its equatorial counterpart. This is because the transition state for the reaction at the axial position is more sterically crowded. It is reasonable to infer that a similar steric hindrance effect would apply to the reaction of an axial TCO-NHS ester with a primary amine on a biomolecule, potentially leading to a slightly slower conjugation rate compared to the equatorial isomer.
Experimental Protocols
The following are generalized protocols for the conjugation of TCO-NHS esters to proteins and the subsequent ligation with a tetrazine-functionalized molecule. These can be adapted for a direct comparison of axial and equatorial isomer reactivity.
Protocol 1: Labeling of a Protein with Axial vs. Equatorial TCO-NHS Ester
Materials:
-
Protein of interest in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.2-8.0)
-
Axial TCO-NHS ester
-
Equatorial TCO-NHS ester
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Spin desalting columns
Procedure:
-
Protein Preparation:
-
TCO-NHS Ester Solution Preparation:
-
Immediately before use, dissolve the axial and equatorial TCO-NHS esters in separate tubes of anhydrous DMSO or DMF to a concentration of 10 mM.[1]
-
-
Conjugation Reaction:
-
In separate reaction tubes for each isomer, add a 10- to 20-fold molar excess of the TCO-NHS ester solution to the protein solution.[1]
-
Incubate the reactions for 1 hour at room temperature or 2 hours on ice, with gentle mixing.
-
-
Quenching:
-
Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM.
-
Incubate for 15 minutes on ice.
-
-
Purification:
-
Remove excess, unreacted TCO-NHS ester using spin desalting columns.
-
Protocol 2: TCO-Tetrazine Ligation and Reactivity Assessment
Materials:
-
Axial TCO-labeled protein (from Protocol 1)
-
Equatorial TCO-labeled protein (from Protocol 1)
-
Tetrazine-functionalized fluorescent dye
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Reactant Preparation:
-
Prepare the TCO-labeled proteins in the reaction buffer.
-
Dissolve the tetrazine-labeled dye in a compatible solvent (e.g., DMSO) and then dilute into the reaction buffer.
-
-
Ligation Reaction:
-
To initiate the reaction, mix the TCO-labeled protein and the tetrazine-labeled dye in a 1:1.5 molar ratio (TCO:tetrazine).
-
Incubate at room temperature. The reaction is typically complete within 30-60 minutes.[7]
-
-
Reactivity Assessment:
-
Monitor the reaction progress by measuring the fluorescence increase over time. The rate of fluorescence increase will be proportional to the reaction rate.
-
Alternatively, use analytical techniques such as HPLC or mass spectrometry to quantify the formation of the conjugate over time.
-
Visualizing the Concepts
The following diagrams illustrate the key concepts discussed in this guide.
Caption: Relationship between TCO isomer, strain, reactivity, and stability.
Caption: General workflow for two-step bioconjugation using TCO-NHS esters.
Conclusion and Recommendations
The choice between axial and equatorial TCO-NHS esters is a critical decision in the design of bioconjugation experiments.
-
Axial TCO-NHS esters offer significantly faster reaction kinetics in the subsequent IEDDA ligation with tetrazines, which is advantageous for applications requiring rapid labeling, especially at low concentrations of reactants. However, this comes at the cost of reduced stability, making them more susceptible to isomerization and deactivation.
-
Equatorial TCO-NHS esters are more stable and less prone to isomerization, providing a longer window of reactivity. The trade-off is a slower rate of ligation with tetrazines.
Recommendations for researchers:
-
For applications where reaction speed is paramount and the bioconjugation and subsequent ligation can be performed relatively quickly, the axial isomer is the preferred choice.
-
For applications requiring long incubation times or where the TCO-labeled biomolecule needs to be stored for a period before use, the more stable equatorial isomer may be more suitable.
-
It is crucial to empirically determine the optimal isomer and reaction conditions for each specific application to achieve the desired balance of reactivity, stability, and conjugation efficiency.
References
- 1. benchchem.com [benchchem.com]
- 2. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. vectorlabs.com [vectorlabs.com]
- 4. researchgate.net [researchgate.net]
- 5. General, Divergent Platform for Diastereoselective Synthesis of trans-Cyclooctenes with High Reactivity and Favorable Physiochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. vectorlabs.com [vectorlabs.com]
- 7. interchim.fr [interchim.fr]
A Technical Guide to Bioorthogonal Labeling with TCO-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of bioorthogonal chemistry centered on the use of trans-cyclooctene-N-hydroxysuccinimidyl ester (TCO-NHS Ester). This powerful tool enables the precise and efficient labeling of biomolecules in complex biological environments, paving the way for advancements in diagnostics, therapeutics, and fundamental biological research.
Introduction to Bioorthogonal Chemistry and the Role of TCO-NHS Ester
Bioorthogonal chemistry refers to a class of chemical reactions that can occur inside of living systems without interfering with native biochemical processes. For a reaction to be considered bioorthogonal, it must be highly selective, yield stable products, proceed efficiently at physiological temperature and pH, and involve functional groups not naturally found in biological systems.
The inverse-electron-demand Diels-Alder (IEDDA) reaction between a trans-cyclooctene (B1233481) (TCO) and a tetrazine (Tz) is a cornerstone of bioorthogonal chemistry, renowned for its exceptionally fast reaction kinetics and high specificity. This reaction proceeds without the need for a cytotoxic copper catalyst, making it ideal for applications in live cells and in vivo studies.[1]
TCO-NHS Ester is a heterobifunctional linker designed to facilitate the first step in a two-step bioorthogonal labeling strategy.[2] It contains two key functional groups:
-
N-Hydroxysuccinimide (NHS) Ester: This group reacts efficiently with primary amines, such as the side chains of lysine (B10760008) residues and the N-terminus of proteins, to form stable amide bonds.[3][4]
-
trans-Cyclooctene (TCO): This strained alkene serves as the "handle" for the subsequent bioorthogonal "click" reaction with a tetrazine-modified molecule.
By first reacting a biomolecule of interest with TCO-NHS Ester, researchers can introduce a TCO group, which can then be specifically targeted with a tetrazine-labeled probe for applications ranging from fluorescence imaging to targeted drug delivery.[1][5]
The Two-Step Bioorthogonal Labeling Workflow
The fundamental workflow involves two main stages: the initial modification of the target biomolecule with TCO, followed by the bioorthogonal ligation with a tetrazine probe.
Step 1: Amine-Reactive Labeling with TCO-NHS Ester
The process begins with the covalent attachment of the TCO moiety to the target biomolecule. The NHS ester of the TCO-NHS reagent reacts with primary amines on the protein surface to form a stable amide linkage.
Caption: Reaction of TCO-NHS Ester with a primary amine on a protein.
Step 2: Bioorthogonal TCO-Tetrazine Ligation
Once the biomolecule is TCO-labeled, it is ready for the rapid and selective reaction with a tetrazine-functionalized molecule. This IEDDA cycloaddition is irreversible and forms a stable dihydropyridazine (B8628806) bond, releasing nitrogen gas as the only byproduct.[6] The progress of this reaction can often be monitored by the disappearance of the tetrazine's characteristic pink color.[1]
References
Methodological & Application
Application Notes and Protocols for T-CO-NHS Ester (axial) Antibody Labeling
These application notes provide a detailed protocol for the conjugation of TCO-NHS Ester (axial) to antibodies, a critical step in advanced bioorthogonal chemistry applications. This method is intended for researchers, scientists, and professionals in drug development engaged in targeted therapies, in vivo imaging, and other applications requiring precise biomolecular labeling.
Introduction
The inverse electron-demand Diels-Alder (IEDDA) reaction between a trans-cyclooctene (B1233481) (TCO) and a tetrazine (Tz) is a cornerstone of bioorthogonal chemistry, prized for its exceptionally fast kinetics and high specificity in complex biological environments.[1] TCO-NHS Ester (axial) is an amine-reactive reagent designed to introduce the TCO moiety onto biomolecules such as antibodies. The N-hydroxysuccinimide (NHS) ester reacts efficiently with primary amines, primarily the lysine (B10760008) residues on the antibody, to form a stable amide bond.[2] The axial conformation of the TCO group has been shown to exhibit significantly higher reactivity in the subsequent IEDDA reaction compared to its equatorial counterpart.
This protocol details the materials, step-by-step procedure, and purification methods for labeling antibodies with TCO-NHS Ester (axial). Adherence to this protocol is crucial for achieving optimal labeling efficiency and preserving the biological activity of the antibody.
Quantitative Data Summary
The efficiency of antibody labeling and the functionality of the resulting conjugate can be influenced by several factors, including the molar ratio of the TCO-linker to the antibody and the presence of hydrophilic spacers like polyethylene (B3416737) glycol (PEG). The following table summarizes key quantitative data from representative studies.
| Parameter | Value | Antibody/Linker | Notes | Source |
| Molar Excess of TCO-NHS Ester | 10, 30, and 100-fold | anti-HER2 with various TCO-NHS esters | Standard molar excesses used to optimize labeling. | [2] |
| TCO Reactivity Increase with PEG Linker | > 4-fold | anti-HER2 with NHS-TCO vs. NHS-PEG4-TCO | Incorporation of a PEG linker significantly improves the reactivity of the conjugated TCO group. | [2] |
| Drug-to-Antibody Ratio (DAR) | 6.4 | Atezolizumab with TCO-NHS ester | Represents the average number of TCO molecules conjugated per antibody. | [3] |
| Radiochemical Yield (IEDDA) | 52.0 ± 1.8% | TCO-GK-PEG4-derivatized 2Rs15d with [18F]AlF-NOTA-tetrazine | Demonstrates the efficiency of the bioorthogonal reaction with a TCO-labeled antibody. | |
| Tumor Uptake of 64Cu-DOTA-Tz with DOTA-TCO-Herceptin | 25.7 ± 4.7 %ID/g at 24h p.i. | Herceptin | Shows high tumor targeting efficiency in a pre-targeting in vivo imaging study. | [4] |
Experimental Protocols
This section provides a detailed methodology for the labeling of antibodies with TCO-NHS Ester (axial).
Materials:
-
Antibody of interest (BSA- and amine-free buffer)
-
TCO-NHS Ester (axial)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 1x Phosphate-Buffered Saline (PBS), pH 7.2-7.4
-
pH Adjustment Buffer: 1 M Sodium Bicarbonate (NaHCO3), pH 8.5-9.0, or 0.1 M Borate (B1201080) Buffer, pH 8.5
-
Purification: Zeba™ Spin Desalting Columns (40K MWCO) or equivalent size exclusion chromatography (SEC) column (e.g., PD-10).[2]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 (optional)
Protocol:
-
Antibody Preparation:
-
If the antibody solution contains stabilizers like BSA or amine-containing buffers such as Tris or glycine, it must be purified prior to labeling.[5]
-
This can be achieved by buffer exchange into 1x PBS using a desalting column or dialysis.
-
Adjust the antibody concentration to 1-5 mg/mL in 1x PBS.
-
-
TCO-NHS Ester Solution Preparation:
-
Labeling Reaction:
-
Adjust the pH of the antibody solution to 8.0-8.5 by adding a calculated volume of 1 M Sodium Bicarbonate or by using a borate buffer.[8] This is a critical step as the NHS ester reaction with primary amines is favored at a slightly alkaline pH, while hydrolysis of the NHS ester is a competing reaction.[2]
-
Add the desired molar excess of the TCO-NHS Ester stock solution to the antibody solution. A 10 to 30-fold molar excess is a common starting point.[2]
-
Gently mix the reaction solution immediately.
-
Incubate the reaction for 1 to 3 hours at room temperature, protected from light.[2][8]
-
-
Purification of the Labeled Antibody:
-
Following incubation, remove the unreacted TCO-NHS Ester and byproducts using a desalting column (e.g., Zeba™ Spin Desalting Column) according to the manufacturer's instructions.[2] This step exchanges the labeled antibody back into a neutral buffer such as 1x PBS, pH 7.4.
-
-
Characterization and Storage:
-
Determine the concentration of the purified TCO-labeled antibody using a standard protein assay (e.g., Bradford or BCA).
-
The degree of labeling (DOL), which is the number of TCO molecules per antibody, can be determined. One method involves reacting the TCO-labeled antibody with an excess of a tetrazine-fluorophore conjugate and quantifying the absorbance of the fluorophore.[2]
-
Store the purified TCO-labeled antibody at 2-8°C for short-term storage or at -20°C or -80°C for long-term storage. For long-term storage, consider adding a cryoprotectant like glycerol.
-
Visualizations
Experimental Workflow for Antibody Labeling with TCO-NHS Ester (axial)
Caption: Workflow for TCO-NHS Ester antibody conjugation.
Signaling Pathway: Bioorthogonal Pre-targeting using TCO-Labeled Antibody
Caption: Bioorthogonal pre-targeting schematic.
References
- 1. researchgate.net [researchgate.net]
- 2. escholarship.org [escholarship.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. furthlab.xyz [furthlab.xyz]
- 6. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 7. interchim.fr [interchim.fr]
- 8. NHS ester protocol for labeling proteins [abberior.rocks]
Application Notes and Protocols for Protein Conjugation with TCO-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the successful conjugation of proteins with TCO-NHS Ester (trans-cyclooctene-N-hydroxysuccinimidyl ester). This protocol is a cornerstone of bioorthogonal chemistry, enabling the precise, covalent labeling of proteins for a wide array of applications, including live-cell imaging, in vivo studies, and the development of antibody-drug conjugates (ADCs).[1] The methodology is based on the reaction of the NHS ester with primary amines on the protein, followed by a highly efficient and selective inverse-electron-demand Diels-Alder cycloaddition reaction between the introduced trans-cyclooctene (B1233481) (TCO) group and a tetrazine (Tz) labeled molecule.[1]
Principle of the Reaction
The conjugation process occurs in two main stages:
-
Protein Modification with TCO-NHS Ester : The N-hydroxysuccinimide (NHS) ester of the TCO moiety reacts with primary amines (-NH2), predominantly found on the side chains of lysine (B10760008) residues and the N-terminus of the protein, to form a stable amide bond.[2][3] This reaction is pH-dependent, with optimal conditions typically between pH 7.2 and 8.5.[3][4]
-
Bioorthogonal "Click" Reaction : The TCO-functionalized protein is then ready to react with a tetrazine-modified molecule of interest (e.g., a fluorescent dye, a drug molecule, or another protein). This inverse-electron-demand Diels-Alder cycloaddition is exceptionally fast and highly selective, proceeding rapidly under physiological conditions without the need for a catalyst.[1][5]
Chemical Reaction Mechanism
The reaction between the TCO-NHS ester and a primary amine on a protein results in the formation of a stable amide bond, with the release of N-hydroxysuccinimide (NHS) as a byproduct.
Caption: Reaction of TCO-NHS Ester with a primary amine on a protein.
Experimental Protocols
This section provides a detailed, step-by-step guide for labeling proteins with TCO-NHS Ester.
Materials Required
-
Protein of interest (1-5 mg/mL)
-
Amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM sodium chloride, pH 7.2-7.5)
-
TCO-PEGn-NHS ester (n=4 or 12 are common)
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)[6]
-
Desalting spin columns or dialysis cassettes for buffer exchange and purification
Protocol 1: Labeling of Proteins with TCO-NHS Ester
This protocol outlines the initial functionalization of a protein with a TCO moiety.
Step 1: Protein Preparation and Buffer Exchange It is critical to remove any buffers containing primary amines (e.g., Tris, glycine) as they will compete with the protein for reaction with the NHS ester.[6][7]
-
Dissolve the protein of interest in an amine-free buffer to a concentration of 1-5 mg/mL.[5]
-
If the protein solution contains primary amines, perform a buffer exchange using a desalting spin column or dialysis against the amine-free reaction buffer.
Step 2: Preparation of TCO-NHS Ester Stock Solution NHS esters are moisture-sensitive and can hydrolyze in aqueous solutions.[2][8] Therefore, the stock solution should be prepared immediately before use.
-
Allow the vial of TCO-NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.[7]
-
Prepare a 10 mM stock solution of the TCO-NHS ester in anhydrous DMSO or DMF.[6]
Step 3: Labeling Reaction
-
Add a 10- to 20-fold molar excess of the TCO-NHS ester stock solution to the protein solution.[5] The optimal molar ratio may need to be determined empirically for each specific protein.[7]
-
Incubate the reaction mixture for 1 hour at room temperature with gentle mixing.[6] For pH-sensitive proteins, the reaction can be performed at 4°C for 2-4 hours.[9]
Step 4: Quenching the Reaction
-
To stop the labeling reaction, add the quenching buffer to a final concentration of 50-100 mM.[6]
-
Incubate for 5-15 minutes at room temperature.[6][8] This will hydrolyze any unreacted TCO-NHS ester.
Step 5: Purification of the TCO-labeled Protein
-
Remove the excess, unreacted TCO-NHS ester and quenching buffer by using a desalting spin column or dialysis.[6][10]
-
The purified TCO-labeled protein is now ready for the subsequent click reaction with a tetrazine-modified molecule or can be stored at 4°C for short-term storage or -20°C to -80°C for long-term storage.[7]
Experimental Workflow Diagram
Caption: Workflow for labeling a protein with TCO-NHS Ester.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the protein labeling reaction with TCO-NHS Ester.
| Parameter | Recommended Range | Notes |
| Protein Concentration | 1 - 5 mg/mL | Higher concentrations can improve labeling efficiency.[7] |
| Reaction Buffer | Amine-free buffer, pH 7.2 - 8.5 | Common choices include PBS or 100 mM sodium phosphate, 150 mM NaCl.[3][4] |
| Molar Excess of TCO-NHS Ester | 10 - 20 fold | May require optimization for the specific protein.[5][7] |
| Reaction Time | 1 hour | Can be extended to 2-4 hours at 4°C for sensitive proteins.[6][9] |
| Reaction Temperature | Room Temperature (20-25°C) | Can be performed at 4°C.[6] |
| Quenching Reagent Concentration | 50 - 100 mM (final) | Typically Tris-HCl, pH 8.0.[6] |
Subsequent TCO-Tetrazine Click Reaction
Once the protein is labeled with TCO, it can be conjugated to a molecule containing a tetrazine moiety.
Protocol 2: TCO-Tetrazine Ligation
Step 1: Reactant Preparation
-
Prepare the TCO-labeled protein in a suitable reaction buffer (e.g., PBS, pH 7.4).[11]
-
Dissolve the tetrazine-functionalized molecule in a compatible solvent (e.g., DMSO) and then dilute it into the reaction buffer.[11]
Step 2: Click Reaction
-
Mix the TCO-labeled protein and the tetrazine-labeled molecule. A slight molar excess (1.1 to 2-fold) of the tetrazine reagent is often recommended to ensure complete labeling.[8][11]
-
Incubate the reaction mixture for 10 to 60 minutes at room temperature.[8][11] The reaction progress can often be monitored by the disappearance of the characteristic pink color of the tetrazine.
Step 3: Purification (Optional)
-
If necessary, the final conjugate can be purified from any unreacted starting materials using size-exclusion chromatography or dialysis.[11] For many applications, the reaction is clean enough that no further purification is required.
TCO-Tetrazine Ligation Workflow Diagram
Caption: Workflow for TCO-Tetrazine "Click" Reaction.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Labeling Efficiency | - Inactive NHS ester due to moisture.[7] - Presence of primary amines in the buffer.[6][7] - Insufficient molar excess of TCO-NHS ester.[7] | - Use fresh, anhydrous DMSO/DMF and allow the NHS ester vial to warm to room temperature before opening.[7] - Perform buffer exchange into an amine-free buffer.[6][7] - Increase the molar excess of the TCO-NHS ester.[7] |
| Protein Aggregation | - High degree of labeling.[7] - Unfavorable buffer conditions.[7] | - Reduce the molar excess of the TCO-NHS ester or the reaction time.[7] - Optimize buffer pH and ionic strength.[7] |
| Hydrolysis of NHS Ester | - High pH and/or extended incubation in aqueous buffer.[2][3] | - Work expeditiously once the NHS ester is dissolved. - Maintain the recommended pH range (7.2-8.5).[3][4] |
References
- 1. escholarship.org [escholarship.org]
- 2. escholarship.org [escholarship.org]
- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - AR [thermofisher.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. benchchem.com [benchchem.com]
- 6. interchim.fr [interchim.fr]
- 7. benchchem.com [benchchem.com]
- 8. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 9. glenresearch.com [glenresearch.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for TCO-NHS Ester (axial) in Live Cell Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
TCO-NHS Ester (axial) is a valuable chemical tool for live cell imaging, enabling the precise labeling of biomolecules through a two-step bioorthogonal reaction. This approach offers high selectivity and biocompatibility, making it ideal for studying dynamic cellular processes.[1] The N-hydroxysuccinimide (NHS) ester group reacts with primary amines on proteins, such as lysine (B10760008) residues, to form a stable amide bond.[2] The trans-cyclooctene (B1233481) (TCO) moiety then serves as a reactive handle for rapid and specific ligation with a tetrazine-conjugated imaging probe via an inverse electron-demand Diels-Alder (iEDDA) cycloaddition.[1] This "click chemistry" reaction is exceptionally fast and proceeds efficiently under physiological conditions without the need for cytotoxic catalysts.[3] The axial isomer of TCO has been reported to exhibit higher reactivity in the iEDDA reaction compared to the equatorial isomer.
This document provides detailed application notes and protocols for the use of TCO-NHS Ester (axial) in live cell imaging, with a focus on quantitative data and experimental workflows.
Principle of the Method
The use of TCO-NHS Ester (axial) for live cell imaging involves a two-step "pre-targeting" strategy. First, the biomolecule of interest (e.g., a cell surface protein or an antibody) is labeled with the TCO-NHS ester. After removing any unreacted ester, a tetrazine-conjugated fluorescent probe is introduced. The highly specific and rapid reaction between the TCO and tetrazine moieties results in covalent labeling of the target, allowing for visualization by fluorescence microscopy. A key advantage of this system is the potential for "no-wash" imaging, where the fluorescence of the tetrazine probe is quenched until it reacts with the TCO, significantly increasing the signal-to-noise ratio.[4][5]
Data Presentation
Table 1: Key Parameters for TCO-NHS Ester Labeling of Proteins/Antibodies
| Parameter | Recommended Conditions | Notes |
| Antibody/Protein Concentration | 1-10 mg/mL[6] | Higher concentrations can improve labeling efficiency. |
| Molar Excess of TCO-NHS Ester | 5-20 fold over antibody/protein[7][8] | Optimal ratio should be determined empirically for each biomolecule. |
| Reaction Buffer | Amine-free buffer (e.g., PBS, 100 mM sodium phosphate (B84403), 150 mM NaCl)[9] | Avoid Tris or glycine (B1666218) buffers as they contain primary amines that compete with the labeling reaction. |
| pH | 8.0-9.0[6][7] | Slightly alkaline pH deprotonates primary amines, increasing their reactivity. |
| Reaction Time | 30-60 minutes at room temperature or 2 hours on ice[1] | Longer incubation times do not necessarily increase labeling efficiency and may lead to hydrolysis of the NHS ester. |
| Quenching | Optional: 50-100 mM Tris or glycine | Can be used to stop the reaction by consuming unreacted NHS ester. |
| Purification | Size-exclusion chromatography (e.g., spin desalting columns) or dialysis[8][9] | Essential to remove unreacted TCO-NHS ester before introduction to live cells. |
Table 2: TCO-Tetrazine Reaction Parameters for Live Cell Imaging
| Parameter | Recommended Conditions | Notes |
| Tetrazine-Dye Concentration | 1-10 µM | Optimal concentration depends on the specific dye and target abundance and should be determined empirically. |
| Incubation Time | 10-60 minutes at room temperature or 37°C[10] | The reaction is very fast; imaging can often be performed shortly after adding the tetrazine probe. |
| Imaging Medium | Standard cell culture medium (phenol red-free recommended for some fluorophores) | Ensure the medium is compatible with the chosen fluorescent dye. |
Table 3: Troubleshooting Common Issues in Live Cell Imaging
| Issue | Potential Cause | Suggested Solution |
| Low or No Fluorescent Signal | - Inefficient TCO labeling- Low target expression- Inactive tetrazine-dye | - Optimize TCO-NHS ester labeling conditions (see Table 1)- Confirm target expression using an alternative method (e.g., western blot)- Use a fresh, validated tetrazine-dye |
| High Background Fluorescence | - Non-specific binding of tetrazine-dye- Autofluorescence of cells | - Increase the number of wash steps after tetrazine incubation- Include a blocking step (e.g., with BSA) before adding the tetrazine probe- Image an unlabeled control to determine the level of autofluorescence[10] |
| Cell Death/Toxicity | - High concentration of TCO-labeled antibody or tetrazine-dye- Cytotoxicity of the specific reagents | - Perform a dose-response curve to determine the optimal, non-toxic concentration of each reagent- Test different TCO-NHS esters or tetrazine-dyes for improved biocompatibility |
Experimental Protocols
Protocol 1: Labeling of Antibodies with TCO-NHS Ester (axial)
This protocol describes the general procedure for conjugating TCO-NHS Ester (axial) to an antibody.
Materials:
-
Antibody of interest (in an amine-free buffer)
-
TCO-NHS Ester (axial)
-
Anhydrous DMSO or DMF
-
Reaction Buffer: 100 mM sodium bicarbonate or sodium phosphate buffer, pH 8.3-8.5
-
Quenching Buffer (optional): 1 M Tris-HCl, pH 8.0
-
Purification: Spin desalting column (e.g., Zeba™ Spin Desalting Columns) or dialysis cassette (10K MWCO)
-
PBS (pH 7.4)
Procedure:
-
Antibody Preparation:
-
If the antibody is in a buffer containing primary amines (e.g., Tris, glycine) or stabilizing proteins (e.g., BSA), it must be purified. This can be done by dialysis against PBS or using a suitable antibody purification kit.
-
Adjust the antibody concentration to 2-5 mg/mL in the Reaction Buffer.
-
-
TCO-NHS Ester Stock Solution Preparation:
-
Allow the vial of TCO-NHS Ester (axial) to warm to room temperature before opening to prevent moisture condensation.
-
Immediately before use, dissolve the TCO-NHS Ester (axial) in anhydrous DMSO or DMF to a concentration of 10 mg/mL.
-
-
Conjugation Reaction:
-
Calculate the required volume of the TCO-NHS Ester stock solution to achieve a 10- to 20-fold molar excess relative to the antibody.
-
Add the calculated volume of the TCO-NHS Ester stock solution to the antibody solution while gently vortexing.
-
Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light.
-
-
Quenching the Reaction (Optional):
-
To stop the reaction, add 1/10th volume of 1 M Tris-HCl, pH 8.0, to the reaction mixture.
-
Incubate for an additional 15 minutes at room temperature.
-
-
Purification of the TCO-labeled Antibody:
-
Remove the unreacted TCO-NHS ester and byproducts by purifying the antibody conjugate using a spin desalting column equilibrated with PBS, following the manufacturer's instructions. Alternatively, perform dialysis against PBS at 4°C with at least three buffer changes over 24-48 hours.
-
-
Characterization and Storage:
-
Determine the degree of labeling (DOL) – the number of TCO molecules per antibody – using MALDI-TOF mass spectrometry or by reacting the conjugate with an excess of a fluorescently-labeled tetrazine and measuring the absorbance.
-
Store the purified TCO-labeled antibody at 4°C for short-term storage or at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
-
Protocol 2: Live Cell Imaging using TCO-labeled Antibodies and Tetrazine-Dyes
This protocol outlines the procedure for imaging live cells using a pre-targeting approach with a TCO-labeled antibody and a tetrazine-conjugated fluorescent dye.
Materials:
-
Cells of interest cultured in a suitable imaging dish (e.g., glass-bottom dish)
-
TCO-labeled antibody (from Protocol 1)
-
Tetrazine-conjugated fluorescent dye (tetrazine-dye)
-
Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM)
-
Wash Buffer: PBS or HBSS
-
Fluorescence microscope equipped with appropriate filters for the chosen dye and a live-cell incubation chamber (37°C, 5% CO₂)
Procedure:
-
Cell Preparation:
-
Plate the cells on the imaging dish and culture overnight to allow for adherence and normal growth.
-
-
Pre-targeting with TCO-labeled Antibody:
-
Dilute the TCO-labeled antibody to the desired working concentration (e.g., 1-10 µg/mL, to be optimized for your specific antibody and cell type) in pre-warmed live-cell imaging medium.
-
Remove the culture medium from the cells and wash once with Wash Buffer.
-
Add the diluted TCO-labeled antibody solution to the cells and incubate for 30-60 minutes at 37°C in the cell culture incubator.
-
-
Washing:
-
Remove the antibody solution and wash the cells three times with pre-warmed Wash Buffer to remove any unbound TCO-labeled antibody.
-
-
Labeling with Tetrazine-Dye:
-
Prepare a fresh solution of the tetrazine-dye in pre-warmed live-cell imaging medium at the desired final concentration (typically in the low micromolar range, e.g., 1-5 µM).
-
Add the tetrazine-dye solution to the cells.
-
-
Image Acquisition:
-
Immediately begin imaging the cells using a fluorescence microscope. The signal should develop rapidly as the TCO-tetrazine ligation occurs.
-
For dynamic studies, time-lapse imaging can be performed to monitor the labeling process and subsequent cellular events in real-time.
-
-
Controls:
-
Unlabeled Cells + Tetrazine-Dye: To assess non-specific binding of the tetrazine probe.
-
TCO-labeled Cells (no tetrazine): To determine the background fluorescence of the TCO-modified cells.
-
Unlabeled Cells (no TCO, no tetrazine): To determine the autofluorescence of the cells.[9]
-
Mandatory Visualizations
Caption: Experimental workflow for live cell imaging using TCO-NHS Ester (axial).
Caption: Logical relationship of the TCO-NHS ester labeling and imaging process.
References
- 1. furthlab.xyz [furthlab.xyz]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. biorxiv.org [biorxiv.org]
- 6. lumiprobe.com [lumiprobe.com]
- 7. escholarship.org [escholarship.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols: Bioconjugation using axial TCO-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the use of axial TCO-NHS Ester in bioconjugation. The trans-cyclooctene (B1233481) (TCO) and tetrazine ligation is a cornerstone of bioorthogonal chemistry, enabling the rapid and specific conjugation of biomolecules under physiological conditions.[1][2] This reaction, based on the inverse-electron-demand Diels-Alder cycloaddition, is known for its exceptional kinetics and selectivity, proceeding efficiently without the need for a cytotoxic copper catalyst.[1][2]
The axial isomer of TCO-NHS Ester demonstrates significantly higher reactivity in this cycloaddition compared to its equatorial counterpart, with reports of up to a 10-fold increase in reaction rates.[3][4] This enhanced reactivity makes it an ideal reagent for applications requiring high efficiency at low concentrations, such as in the development of antibody-drug conjugates (ADCs), fluorescent imaging probes, and other advanced bioconjugates.[5][6]
These notes will cover the fundamental principles, quantitative data, and detailed experimental protocols for modifying proteins and other amine-containing molecules with axial TCO-NHS Ester, followed by their conjugation to tetrazine-functionalized partners.
Principle of the Reaction
The bioconjugation strategy involves a two-step process:
-
Amine Modification: The target biomolecule, typically a protein or antibody, is first functionalized with a TCO moiety. This is achieved by reacting the primary amines (e.g., the ε-amine of lysine (B10760008) residues) on the biomolecule with the N-hydroxysuccinimide (NHS) ester of the axial TCO. The NHS ester reacts specifically and efficiently with primary amines at a pH range of 7-9 to form a stable covalent amide bond.[7]
-
Bioorthogonal Ligation: The resulting TCO-functionalized biomolecule is then reacted with a molecule of interest that has been pre-functionalized with a tetrazine (Tz) group. The inverse-electron-demand Diels-Alder reaction between the TCO and tetrazine is extremely fast and highly selective, forming a stable dihydropyridazine (B8628806) linkage and releasing nitrogen gas as the only byproduct.[2][8]
Quantitative Data
The following tables summarize key quantitative parameters associated with bioconjugation using axial TCO-NHS Ester and subsequent TCO-tetrazine ligation.
Table 1: Reaction Conditions and Efficiency for Protein Modification
| Parameter | Recommended Value | Notes |
| Molar Excess of TCO-NHS Ester | 10 to 20-fold | The optimal ratio may need to be determined empirically for each specific protein.[1][2] |
| Reaction Buffer pH | 7.0 - 9.0 | Optimal pH for NHS ester reaction with primary amines is typically 8.3-8.5.[9] |
| Reaction Time | 1 hour | At room temperature with gentle mixing.[1] |
| Quenching | 50-100 mM Tris-HCl, pH 8.0 | Incubate for 5 minutes to quench any unreacted NHS ester.[1] |
| Conjugation Efficiency | >99% (for TCO-tetrazine ligation) | The bioorthogonal click reaction itself is highly efficient.[5] |
Table 2: Stability and Reactivity
| Parameter | Value/Characteristic | Notes |
| Axial TCO Reactivity | Up to 10-fold higher than equatorial TCO | Results in faster ligation kinetics.[3][4] |
| TCO Stability in Aqueous Buffer | Stable for weeks at 4°C, pH 7.5 | Allows for flexibility in experimental workflows. |
| NHS Ester Half-life | pH dependent; 4-5 hours at pH 7.0 (0°C), 10 minutes at pH 8.6 (4°C) | Highlights the importance of prompt use after preparation and pH control.[7] |
| TCO-Tetrazine Ligation Kinetics | k > 800 M⁻¹s⁻¹ | One of the fastest bioorthogonal reactions described. |
Experimental Protocols
Protocol 1: Modification of a Protein/Antibody with axial TCO-NHS Ester
This protocol describes the general procedure for labeling a protein or antibody with axial TCO-NHS Ester.
Materials:
-
Protein/antibody of interest
-
axial TCO-NHS Ester (or a PEGylated version like TCO-PEG4-NHS Ester for improved solubility[10][11])
-
Amine-free reaction buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.2-7.4)
-
Anhydrous DMSO or DMF
-
Quenching buffer (1 M Tris-HCl, pH 8.0)
-
Desalting spin column or dialysis cassette
Procedure:
-
Buffer Exchange: If the protein is in a buffer containing primary amines (e.g., Tris or glycine), exchange it into an amine-free reaction buffer (e.g., PBS). The protein concentration should be between 1-5 mg/mL.[1]
-
Prepare TCO-NHS Ester Solution: Immediately before use, prepare a 10 mM stock solution of the axial TCO-NHS Ester in anhydrous DMSO or DMF.[1]
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the TCO-NHS Ester solution to the protein solution.[1][2] Incubate the reaction for 1 hour at room temperature with gentle mixing.
-
Quench Reaction: Stop the labeling reaction by adding the quenching buffer to a final concentration of 50-100 mM.[1] Incubate for 5 minutes at room temperature.
-
Purification: Remove excess, unreacted TCO-NHS Ester and byproducts by using a desalting spin column or dialysis.
Protocol 2: TCO-Tetrazine Bioorthogonal Ligation
This protocol outlines the procedure for conjugating the TCO-modified protein with a tetrazine-functionalized molecule.
Materials:
-
TCO-labeled protein (from Protocol 1)
-
Tetrazine-functionalized molecule of interest
-
Reaction Buffer (e.g., PBS, pH 6.0-9.0)[1]
-
Size-exclusion chromatography (SEC) system (optional, for purification)
Procedure:
-
Prepare Reactants: Prepare the TCO-labeled protein in the desired reaction buffer. Dissolve the tetrazine-functionalized molecule in a compatible solvent (e.g., DMSO, water).
-
Ligation Reaction: Add the tetrazine-functionalized molecule to the TCO-labeled protein. A 1.05 to 1.5 molar equivalent of the tetrazine reagent to 1 mole equivalent of the TCO-protein is recommended.
-
Incubation: Incubate the reaction mixture for 30 minutes to 2 hours at room temperature or 37°C.[2] The reaction progress can often be monitored by the disappearance of the characteristic pink/red color of the tetrazine.[2]
-
Purification (Optional): If necessary, the final conjugate can be purified from any unreacted starting materials using size-exclusion chromatography.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. chemimpex.com [chemimpex.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. escholarship.org [escholarship.org]
- 8. TCO-PEG4-NHS ester TCO click chemistry- Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. lumiprobe.com [lumiprobe.com]
- 11. biocompare.com [biocompare.com]
Application Notes and Protocols for Cell Surface Protein Labeling with TCO-NHS Ester (axial)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the covalent labeling of cell surface proteins on live cells using axial TCO-NHS Ester. This method enables the introduction of a trans-cyclooctene (B1233481) (TCO) moiety onto the cell surface, which can then be used for bioorthogonal ligation with a tetrazine-labeled molecule of interest. This two-step strategy is a powerful tool for a variety of applications, including cell tracking, proteomic analysis, and targeted drug delivery.
The axial diastereomer of TCO-NHS Ester is specifically highlighted due to its significantly higher reactivity in the inverse electron demand Diels-Alder (iEDDA) cycloaddition reaction compared to its equatorial counterpart, with reports of up to a 10-fold increase in reaction rate.[1]
Principle of the Method
The labeling process is based on the reaction of N-hydroxysuccinimide (NHS) esters with primary amines. NHS esters are highly reactive compounds that efficiently label primary amines (-NH₂), which are abundantly present on the cell surface as lysine (B10760008) side chains and the N-termini of proteins.[2] This reaction results in the formation of a stable, covalent amide bond. By using a membrane-impermeable reagent like TCO-NHS Ester, the labeling is restricted to extracellularly exposed proteins.
The reaction is pH-dependent, with optimal labeling occurring in the range of pH 7.2-8.5.[3] It is crucial to use an amine-free buffer during the labeling step, as buffers containing primary amines (e.g., Tris or glycine) will compete with the target proteins for reaction with the NHS ester.[4]
Following the introduction of the TCO group onto the cell surface, a second molecule functionalized with a tetrazine (Tz) can be introduced. The TCO and tetrazine groups will then undergo a rapid and highly specific bioorthogonal "click" reaction, known as the inverse-electron-demand Diels-Alder (iEDDA) ligation, to form a stable covalent bond.[5][6] This reaction is exceptionally fast and proceeds efficiently in complex biological environments without the need for a catalyst.[6][7]
Experimental Protocols
Materials Required
-
TCO-NHS Ester (axial)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Phosphate-Buffered Saline (PBS), amine-free, pH 7.2-8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0[4]
-
Cells of interest
-
Cell culture medium
-
Desalting spin columns (for protein labeling, if applicable)[4]
Protocol 1: Labeling of Cell Surface Proteins on Live Cells
This protocol describes the covalent attachment of TCO groups to primary amines on the surface of live cells.
-
Cell Preparation: Culture cells to the desired confluency in a suitable vessel. For adherent cells, wash the cells once with pre-warmed, amine-free PBS (pH 7.2-8.0). For suspension cells, pellet the cells by centrifugation, wash with amine-free PBS, and resuspend in PBS at the desired concentration.
-
Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of TCO-NHS Ester (axial) in anhydrous DMSO or DMF.[8]
-
Labeling Reaction: Add the TCO-NHS Ester stock solution to the cell suspension or overlay the adherent cells with the TCO-NHS Ester solution in PBS. A final concentration in the range of 0.1-1 mM is a good starting point, though the optimal concentration should be determined empirically. Incubate for 30 minutes to 1 hour at room temperature or on ice to minimize endocytosis.[4][9]
-
Quenching: To stop the labeling reaction, add the Quenching Buffer (1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM.[4][8] Incubate for 5-15 minutes at room temperature.[4][8]
-
Washing: Wash the cells three times with PBS to remove unreacted TCO-NHS Ester and quenching buffer. For adherent cells, aspirate the buffer and add fresh PBS for each wash. For suspension cells, pellet the cells by centrifugation between each wash.
-
Proceed to Bioorthogonal Ligation: The TCO-labeled cells are now ready for the subsequent reaction with a tetrazine-functionalized molecule.
Protocol 2: Bioorthogonal Ligation with a Tetrazine-Labeled Molecule
This protocol describes the reaction between the TCO-labeled cells and a molecule of interest functionalized with a tetrazine.
-
Prepare Tetrazine Reagent: Dissolve the tetrazine-labeled molecule (e.g., a fluorescent dye, biotin, or drug molecule) in a compatible solvent (e.g., DMSO, water) and then dilute to the desired final concentration in an appropriate buffer (e.g., PBS, pH 7.4).
-
Ligation Reaction: Add the tetrazine solution to the TCO-labeled cells. A slight molar excess (1.1 to 2-fold) of the tetrazine reagent is often used.
-
Incubation: Incubate the reaction mixture for 10-60 minutes at room temperature. The reaction progress can be monitored by the disappearance of the characteristic pink/red color of the tetrazine.[8]
-
Washing: Wash the cells three times with PBS to remove any unreacted tetrazine-labeled molecule.
-
Analysis: The cells are now labeled with the molecule of interest and can be analyzed by methods such as fluorescence microscopy, flow cytometry, or western blotting, depending on the nature of the tetrazine-labeled probe.
Data Presentation
The following tables summarize key quantitative parameters for the labeling and ligation reactions.
Table 1: Recommended Reaction Conditions for TCO-NHS Ester Labeling
| Parameter | Recommended Value | Reference |
| TCO-NHS Ester Stock Solution | 10 mM in anhydrous DMSO or DMF | [8] |
| Molar Excess of TCO-NHS Ester (for proteins) | 10 to 20-fold | [4] |
| Protein Concentration (for in vitro labeling) | 1-5 mg/mL | [4] |
| Reaction Buffer | Amine-free buffer (e.g., PBS) | [4] |
| Reaction pH | 7.2 - 8.5 | [3] |
| Incubation Time | 30 - 60 minutes | [4][8] |
| Incubation Temperature | Room temperature or 4°C | [4][8] |
| Quenching Buffer | 1 M Tris-HCl, pH 8.0 | [4] |
| Final Quenching Concentration | 50 - 100 mM | [4][8] |
Table 2: TCO-Tetrazine Ligation Parameters
| Parameter | Recommended Value | Reference |
| Reaction Buffer | PBS, pH 6.0-9.0 | [6] |
| Molar Ratio (Tetrazine:TCO) | 1.05:1 to 1.5:1 | [4] |
| Incubation Time | 10 - 60 minutes | |
| Incubation Temperature | Room temperature or 37°C | [4] |
| Second-Order Rate Constants | ~2,000 - 150,000 M⁻¹s⁻¹ |
Visualizations
Caption: Workflow for cell surface labeling with TCO-NHS Ester and subsequent bioorthogonal ligation.
Caption: Reaction scheme for TCO-NHS Ester labeling and tetrazine ligation.
References
- 1. General, Divergent Platform for Diastereoselective Synthesis of trans-Cyclooctenes with High Reactivity and Favorable Physiochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Extracellular-Matrix-Anchored Click Motifs for Specific Tissue Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TCO-PEG3-NHS ester | Benchchem [benchchem.com]
- 4. interchim.fr [interchim.fr]
- 5. researchgate.net [researchgate.net]
- 6. broadpharm.com [broadpharm.com]
- 7. TCO-NHS (axial) - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 8. benchchem.com [benchchem.com]
- 9. Rapid and Uniform NHS-Ester-Based Membrane Protein Labeling of Live Mammalian Cells [bio-protocol.org]
Optimizing TCO-NHS Ester Reactions: A Guide to Recommended Buffer Conditions
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the use of trans-cyclooctene (B1233481) (TCO)-N-hydroxysuccinimidyl (NHS) esters in bioconjugation. The efficiency and specificity of labeling primary amine-containing molecules, such as proteins and antibodies, are critically dependent on the reaction conditions. Herein, we delineate the optimal buffer parameters, including pH and composition, to maximize conjugation yield while minimizing the competing hydrolysis of the NHS ester. This guide offers comprehensive protocols and quantitative data to aid researchers in achieving robust and reproducible results in their drug development and research applications.
Introduction
The bioorthogonal reaction between trans-cyclooctene (TCO) and a tetrazine is a cornerstone of modern bioconjugation, prized for its exceptionally fast kinetics and high specificity in complex biological environments. A common strategy to introduce the TCO moiety onto a biomolecule is through the use of a TCO-NHS ester, which reacts with primary amines (e.g., the ε-amino group of lysine (B10760008) residues) to form a stable amide bond.
However, the N-hydroxysuccinimidyl ester is susceptible to hydrolysis in aqueous solutions, a competing reaction that renders the reagent inactive. The rates of both the desired aminolysis and the undesired hydrolysis are highly pH-dependent.[1] Therefore, careful optimization of the reaction buffer is paramount to ensure efficient conjugation.
The Critical Role of pH
The pH of the reaction environment is the most critical factor influencing the outcome of a TCO-NHS ester reaction. It governs the nucleophilicity of the target amine and the stability of the NHS ester.
-
Amine Reactivity: The reactive species is the unprotonated primary amine. At a pH below the pKa of the amine (for lysine, typically around 10.5), the amine is protonated (-NH3+) and non-nucleophilic, leading to a significant decrease in the reaction rate.
-
NHS Ester Hydrolysis: The rate of NHS ester hydrolysis increases significantly with pH.[1] This degradation of the TCO-NHS ester reduces the amount of reagent available for conjugation, thereby lowering the overall yield.
A careful balance must be struck. The optimal pH range for NHS ester reactions is generally between pH 7.2 and 8.5 .[1] While the rate of hydrolysis increases at the higher end of this range, the rate of the amidation reaction is more significantly accelerated, leading to a higher yield of the desired conjugate. For many applications, a pH of 8.3-8.5 is considered optimal.[2]
Recommended Buffer Systems
The choice of buffer is also critical. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, must be avoided as they will compete with the target molecule for reaction with the TCO-NHS ester.
Recommended Buffers:
-
Phosphate-Buffered Saline (PBS): A commonly used buffer, typically at pH 7.2-7.4. While the reaction is slower at this pH, hydrolysis is also reduced.[3]
-
Sodium Bicarbonate Buffer: 0.1 M, pH 8.3-8.5. This is a frequently recommended buffer for optimal reaction efficiency.[2]
-
Sodium Phosphate (B84403) Buffer: 0.1 M, pH 8.3-8.5. An excellent alternative to bicarbonate buffer.[2]
-
HEPES Buffer: Can be used within the recommended pH range.[1]
-
Borate Buffer: 50 mM, pH 7-9. Another suitable option.[1]
Quantitative Data on Reaction Parameters
To facilitate experimental design, the following tables summarize key quantitative data regarding NHS ester stability and reaction kinetics.
Table 1: Half-life of NHS Esters at Various pH Values
| pH | Temperature (°C) | Half-life of NHS Ester | Reference |
| 7.0 | 0 | 4-5 hours | [1] |
| 8.0 | Room Temp | 210 minutes | [4] |
| 8.5 | Room Temp | 180 minutes | [4] |
| 8.6 | 4 | 10 minutes | [1] |
| 9.0 | Room Temp | 125 minutes | [4] |
Table 2: Comparison of Amidation and Hydrolysis Reaction Rates
| pH | Half-life of Amidation (minutes) | Half-life of Hydrolysis (minutes) | Reference |
| 8.0 | 80 | 210 | |
| 8.5 | 20 | 180 | |
| 9.0 | 10 | 125 | |
| Data from a study on a porphyrin-NHS ester. |
Experimental Protocols
The following are generalized protocols for the labeling of proteins with TCO-NHS esters. Optimization for specific applications is recommended.
General Protein Labeling with a TCO-NHS Ester
Materials:
-
Protein of interest
-
TCO-PEGn-NHS ester
-
Reaction Buffer: 0.1 M Sodium Bicarbonate or 0.1 M Sodium Phosphate buffer, pH 8.3-8.5
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Desalting column or dialysis equipment
Protocol:
-
Prepare Protein Solution: Dissolve the protein in the Reaction Buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines. If the protein is in an incompatible buffer, perform a buffer exchange using a desalting column or dialysis.
-
Prepare TCO-NHS Ester Solution: Immediately before use, dissolve the TCO-NHS ester in a small amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10 mM).
-
Reaction: Add the dissolved TCO-NHS ester to the protein solution. A 10- to 20-fold molar excess of the NHS ester is commonly used. Gently mix and incubate for 30-60 minutes at room temperature or 2 hours on ice.
-
Quench Reaction: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 5 minutes at room temperature.
-
Purification: Remove excess, unreacted TCO-NHS ester and byproducts using a desalting column or dialysis. The TCO-labeled protein is now ready for the subsequent click reaction with a tetrazine-modified molecule.
TCO-Tetrazine Click Reaction
Materials:
-
TCO-labeled protein
-
Tetrazine-functionalized molecule
-
Reaction Buffer (e.g., PBS, pH 6.0-9.0)
Protocol:
-
Prepare Reactants: Prepare the TCO-labeled protein in the desired reaction buffer. Dissolve the tetrazine-functionalized molecule in a compatible solvent.
-
Conjugation: Mix the TCO-labeled protein with the tetrazine-labeled molecule. A 1.05 to 1.5-fold molar excess of the tetrazine reagent is often recommended.[5]
-
Incubation: Allow the reaction to proceed for 30 minutes to 2 hours at room temperature or 37°C.
-
Purification (Optional): If necessary, purify the final conjugate to remove any unreacted starting material using size-exclusion chromatography.
-
Storage: Store the final conjugate at 4°C.[5]
Visualizing the Process
To further clarify the experimental process and the underlying chemistry, the following diagrams are provided.
Caption: Experimental workflow for labeling a protein with a TCO-NHS ester.
Caption: Reaction of a TCO-NHS ester with a primary amine on a protein.
Conclusion
The successful conjugation of TCO-NHS esters to amine-containing biomolecules is highly dependent on the careful control of reaction conditions. By maintaining an optimal pH between 8.3 and 8.5 and utilizing amine-free buffers such as phosphate or bicarbonate, researchers can significantly enhance the efficiency of the amidation reaction while minimizing the detrimental effects of NHS ester hydrolysis. The protocols and data presented in this guide provide a solid foundation for developing robust and reproducible bioconjugation strategies for a wide range of applications in research and drug development.
References
- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. glenresearch.com [glenresearch.com]
- 4. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for TCO-NHS Ester Labeling: A Guide to Calculating Molar Excess
For Researchers, Scientists, and Drug Development Professionals
Introduction
The bioorthogonal reaction between a trans-cyclooctene (B1233481) (TCO) group and a tetrazine is a cornerstone of modern bioconjugation, prized for its exceptionally fast kinetics and high specificity in complex biological environments.[1] A critical first step in harnessing this powerful chemistry is the efficient labeling of a biomolecule of interest, such as an antibody or a small molecule, with a TCO moiety. TCO-NHS esters are widely used reagents for this purpose, reacting with primary amines (e.g., the side chains of lysine (B10760008) residues in proteins) to form stable amide bonds.
Achieving an optimal degree of labeling (DOL) is crucial for the success of subsequent applications. Under-labeling can lead to low signal or inefficient downstream reactions, while over-labeling may compromise the biomolecule's function or lead to undesirable pharmacokinetic properties.[2] The key to controlling the DOL is the careful calculation and optimization of the molar excess of the TCO-NHS ester relative to the biomolecule.
These application notes provide a comprehensive guide to understanding and calculating the appropriate molar excess of TCO-NHS ester for labeling proteins and small molecules. Detailed experimental protocols for labeling and purification are also provided.
Calculating Molar Excess of TCO-NHS Ester
The molar excess of TCO-NHS ester is the ratio of the moles of the labeling reagent to the moles of the biomolecule. Determining the optimal molar excess is an empirical process that depends on several factors, including:
-
The number of available primary amines on the biomolecule: Proteins like antibodies have numerous lysine residues, offering multiple labeling sites.
-
The concentration of the biomolecule: More dilute protein solutions may require a greater molar excess of the labeling reagent to achieve the desired DOL.
-
The reactivity of the TCO-NHS ester: The specific structure of the TCO-NHS ester, including the presence and length of any spacer arms, can influence its reactivity and stability.
-
Reaction conditions: pH, temperature, and incubation time all play a role in the efficiency of the labeling reaction.[3][4]
The following formula can be used as a starting point for calculating the mass of TCO-NHS ester required for a desired molar excess:
-
Molar Excess: The desired ratio of moles of TCO-NHS ester to moles of biomolecule.
-
Mass of Biomolecule: The starting mass of your protein or small molecule.
-
MW of TCO-NHS Ester: The molecular weight of the specific TCO-NHS ester reagent being used.
-
MW of Biomolecule: The molecular weight of the protein or small molecule to be labeled.
For example, to label 2 mg of an antibody (MW ≈ 150,000 Da) with a 15-fold molar excess of a TCO-NHS ester (e.g., TCO-PEG4-NHS Ester, MW ≈ 499 g/mol ), the calculation would be:
Data Presentation: Recommended Molar Excess and Reaction Conditions
The following table summarizes typical molar excess ranges and reaction conditions for labeling proteins, particularly antibodies, with TCO-NHS esters, based on literature and manufacturer recommendations. It is important to note that these are starting points, and optimization is often necessary for each specific application.
| Biomolecule Concentration | Recommended Molar Excess (TCO-NHS Ester : Biomolecule) | Reaction Buffer | pH | Incubation Time | Incubation Temperature |
| 1-5 mg/mL | 20-fold | Phosphate (B84403) Buffer, Bicarbonate Buffer | 7.0-9.0 | 1 hour | Room Temperature |
| < 5 mg/mL | 20 to 50-fold | Phosphate Buffer, Bicarbonate Buffer | 7.0-9.0 | 30 minutes - 2 hours | Room Temperature or on ice |
| 5-10 mg/mL | 5 to 10-fold | Phosphate Buffer, Bicarbonate Buffer | 8.3-8.5 | 30-60 minutes | Room Temperature |
| General Protein Labeling | 8 to 20-fold | Phosphate Buffer, Bicarbonate Buffer | 8.3-8.5 | 30-60 minutes | Room Temperature |
| Antibody Labeling (IgG) | 3 to 15-fold | Carbonate/Bicarbonate Buffer | 8.75 | 1 hour | Room Temperature |
Experimental Protocols
This section provides detailed protocols for the labeling of a protein (e.g., an antibody) with a TCO-NHS ester and the subsequent purification of the conjugate.
Protocol 1: TCO-NHS Ester Labeling of an Antibody
Materials:
-
Antibody in an amine-free buffer (e.g., PBS) at 1-10 mg/mL.
-
TCO-NHS Ester (e.g., TCO-PEG4-NHS Ester).
-
Anhydrous DMSO or DMF.
-
Reaction Buffer: 0.1 M sodium bicarbonate or sodium phosphate buffer, pH 8.3-8.5.[5][6]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0.
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns).[3][7]
Procedure:
-
Buffer Exchange: If the antibody solution contains primary amines (e.g., Tris or glycine), exchange the buffer to the Reaction Buffer using a desalting column.[3][8]
-
Prepare TCO-NHS Ester Stock Solution: Immediately before use, dissolve the TCO-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.[3]
-
Calculate Required Volume of TCO-NHS Ester: Based on the desired molar excess and the concentration of your antibody, calculate the volume of the TCO-NHS ester stock solution to add to the reaction.
-
Labeling Reaction: Add the calculated volume of the TCO-NHS ester stock solution to the antibody solution. Gently mix and incubate for 30-60 minutes at room temperature.[3]
-
Quench Reaction: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 5-15 minutes at room temperature.[8]
-
Purification: Remove excess, unreacted TCO-NHS ester using a desalting column equilibrated with a suitable storage buffer (e.g., PBS).[1][3]
-
Characterization (Optional but Recommended): Determine the degree of labeling (DOL) using methods such as UV-Vis spectroscopy or mass spectrometry to quantify the average number of TCO molecules per antibody.[9]
Mandatory Visualizations
Signaling Pathway: TCO-NHS Ester Reaction with a Primary Amine
Caption: Chemical reaction of TCO-NHS ester with a primary amine.
Experimental Workflow: Antibody Labeling with TCO-NHS Ester
Caption: Step-by-step workflow for antibody labeling.
References
- 1. benchchem.com [benchchem.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. interchim.fr [interchim.fr]
- 7. mdpi.com [mdpi.com]
- 8. furthlab.xyz [furthlab.xyz]
- 9. benchchem.com [benchchem.com]
Quenching Unreacted TCO-NHS Ester in Labeling Protocols: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
This application note provides a comprehensive guide to the critical process of quenching unreacted Trans-Cyclooctene-N-hydroxysuccinimidyl (TCO-NHS) ester following bioconjugation reactions. Efficient quenching is paramount to prevent unwanted side reactions, ensure the homogeneity of the final conjugate, and obtain reliable results in downstream applications. This document outlines the rationale for quenching, compares common quenching reagents, and provides detailed experimental protocols and data presentation to guide your labeling workflows.
Introduction to TCO-NHS Ester Labeling and the Importance of Quenching
TCO-NHS esters are powerful reagents used to introduce the trans-cyclooctene (B1233481) (TCO) moiety onto biomolecules containing primary amines, such as proteins, peptides, and amine-modified oligonucleotides.[1] The TCO group is a key component in the bioorthogonal inverse-electron-demand Diels-Alder cycloaddition (IEDDA) reaction, enabling rapid and specific ligation with tetrazine-functionalized molecules.[2][3]
The labeling reaction involves the N-hydroxysuccinimidyl (NHS) ester reacting with primary amines (e.g., the ε-amino group of lysine (B10760008) residues or the N-terminus of a protein) to form a stable amide bond. This reaction is most efficient at a pH range of 7.2 to 8.5.[1] However, a significant competing reaction is the hydrolysis of the NHS ester, which increases at higher pH and can reduce labeling efficiency.[4][5]
To drive the labeling reaction to completion, an excess of the TCO-NHS ester is often used.[2][6] Consequently, after the desired labeling has occurred, unreacted and still highly reactive TCO-NHS ester remains in the solution.[7] Failure to neutralize this excess reagent can lead to:
-
Continued, non-specific labeling: The unreacted TCO-NHS ester can continue to react with primary amines on other molecules in subsequent steps, leading to unintended crosslinking or labeling of other components in a complex mixture.[7]
-
Interference with downstream purification: Reactive esters can bind to purification matrices or other reagents used in subsequent purification steps.[7]
-
Inaccurate characterization: The presence of unreacted label can interfere with analytical techniques used to determine the degree of labeling (DOL).
-
Reduced stability and aggregation: Over-labeling of proteins can lead to conformational changes, aggregation, and loss of biological activity.[8]
Therefore, quenching the reaction by adding a small molecule with a primary amine is a critical step to consume any unreacted TCO-NHS ester and ensure the stability and purity of the final bioconjugate.[6][7]
Comparison of Common Quenching Reagents
Several reagents containing primary amines can be used to effectively quench unreacted TCO-NHS esters. The choice of quenching reagent can depend on the specific biomolecule being labeled and the downstream application. The most common quenching agents are summarized in the table below.
| Quenching Reagent | Final Concentration | Incubation Time | Key Characteristics |
| Tris-HCl | 20-100 mM | 5-30 minutes | Widely used, effective, and readily available.[2][6][9] |
| Glycine | 20-50 mM | 15-30 minutes | A simple amino acid that efficiently quenches NHS esters.[6][10] |
| Lysine | 20-50 mM | 15-30 minutes | Another amino acid option for quenching.[9] |
| Ethanolamine | 20-50 mM | 15-30 minutes | An effective quenching agent.[9] |
| Hydroxylamine | 10 mM | Not specified | Can also be used to quench and has been shown to reverse O-acyl esters, but may be less efficient than other options for complete removal of these side products.[9][11] |
| Methylamine | 0.4 M | 1 hour | Highly efficient at removing O-acyl esters, a common side-product of NHS ester labeling, leading to cleaner and more homogenous conjugates.[11] |
Experimental Protocols
This section provides detailed protocols for a typical protein labeling experiment using a TCO-NHS ester, including the crucial quenching step and subsequent purification.
Materials and Reagents
-
Protein of interest in an amine-free buffer (e.g., Phosphate (B84403) Buffered Saline, PBS) at 1-10 mg/mL.[2][12]
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO).[6][12]
-
Reaction Buffer: 0.1 M sodium bicarbonate or 0.1 M phosphate buffer, pH 8.3-8.5.[12][14]
-
Purification tools: Desalting spin column or dialysis cassette.[2]
TCO-NHS Ester Labeling Workflow
The overall workflow for labeling a protein with a TCO-NHS ester, including the quenching step, is illustrated below.
Caption: Workflow for TCO-NHS Ester Labeling.
Detailed Protocol
-
Protein Preparation:
-
TCO-NHS Ester Stock Solution Preparation:
-
Labeling Reaction:
-
Adjust the pH of the protein solution to 8.3-8.5 using the Reaction Buffer.[12][14]
-
Add a 10- to 20-fold molar excess of the TCO-NHS ester stock solution to the protein solution.[2][6] The optimal molar ratio may need to be determined empirically for each protein.
-
Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C.[6] Protect from light if using a fluorescently-labeled TCO-NHS ester.
-
-
Quenching the Reaction:
-
Purification:
Reaction and Quenching Mechanism
The chemical reactions underlying the labeling and quenching processes are depicted in the following diagram.
Caption: TCO-NHS Ester Reaction and Quenching.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| No or poor labeling | NHS-ester hydrolyzed. | Allow the TCO-NHS ester to equilibrate to room temperature before opening. Use high-quality, anhydrous DMSO or DMF.[2] |
| Amine-containing contaminants in the reaction buffer. | Buffer exchange the protein into an amine-free buffer like PBS.[8] | |
| Protein Aggregation | High degree of labeling. | Reduce the molar excess of the TCO-NHS ester or shorten the reaction time.[8] |
| Unfavorable buffer conditions. | Optimize buffer pH and ionic strength. | |
| Presence of free TCO-NHS ester after purification | Inadequate quenching. | Ensure the final concentration of the quenching reagent is sufficient (50-100 mM) and allow adequate incubation time (5-30 minutes). |
| Inefficient purification. | Repeat the purification step (e.g., size-exclusion chromatography or dialysis).[8] |
Conclusion
The quenching of unreacted TCO-NHS ester is a non-negotiable step in bioconjugation protocols to ensure the generation of well-defined, stable, and active biomolecules. By understanding the principles of the quenching process and following robust experimental protocols, researchers can significantly improve the quality and reliability of their TCO-labeled conjugates, paving the way for successful downstream applications in research, diagnostics, and therapeutic development.
References
- 1. TCO-PEG3-NHS ester | Benchchem [benchchem.com]
- 2. interchim.fr [interchim.fr]
- 3. benchchem.com [benchchem.com]
- 4. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. escholarship.org [escholarship.org]
- 6. benchchem.com [benchchem.com]
- 7. blog.truegeometry.com [blog.truegeometry.com]
- 8. benchchem.com [benchchem.com]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. covachem.com [covachem.com]
- 11. Addressing NHS Chemistry: Efficient Quenching of Excess TMT Reagent and Reversing TMT Overlabeling in Proteomic Samples by Methylamine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. lumiprobe.com [lumiprobe.com]
- 13. vectorlabs.com [vectorlabs.com]
- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 15. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 16. benchchem.com [benchchem.com]
- 17. interchim.fr [interchim.fr]
- 18. furthlab.xyz [furthlab.xyz]
Troubleshooting & Optimization
how to prevent hydrolysis of TCO-NHS Ester
Welcome to the technical support center for T-NHS Ester. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling and use of TCO-NHS Ester, with a primary focus on preventing its hydrolysis to ensure successful bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is TCO-NHS Ester and what is it used for?
A1: TCO-NHS Ester is a chemical reagent used in bioconjugation, a process that links biomolecules to other molecules. It contains two key functional groups:
-
Trans-cyclooctene (TCO): This group participates in a highly efficient and specific "click chemistry" reaction called the inverse-electron-demand Diels-Alder cycloaddition (IEDDA) with a tetrazine-containing molecule.
-
N-hydroxysuccinimide (NHS) Ester: This is an amine-reactive group that readily forms a stable amide bond with primary amines, such as the side chain of lysine (B10760008) residues found in proteins.
In essence, TCO-NHS Ester acts as a linker to attach a TCO group to a biomolecule of interest. This "TCO-tagged" biomolecule can then be specifically labeled or conjugated with a tetrazine-modified molecule (e.g., a fluorescent dye, a drug, or another protein).
Q2: Why is TCO-NHS Ester prone to hydrolysis and what are the consequences?
A2: The NHS ester functional group is susceptible to hydrolysis, a chemical reaction where it reacts with water. This reaction cleaves the ester bond, resulting in an inactive carboxyl group and free N-hydroxysuccinimide (NHS). This hydrolyzed form of the TCO reagent can no longer react with primary amines on the target biomolecule. The primary consequence of hydrolysis is a significant reduction in the efficiency of the labeling reaction, leading to a low degree of labeling (DoL) and potentially failed experiments.[1][2][3][4]
Q3: What is the optimal pH for reacting TCO-NHS Ester with a protein?
A3: The optimal pH for reacting TCO-NHS Ester with a primary amine on a protein is a compromise between two competing factors: amine reactivity and NHS ester stability. The reaction requires the amine to be in its deprotonated, nucleophilic state, which is favored at a pH above the pKa of the amine (for lysine, the side-chain amine pKa is ~10.5). However, the rate of NHS ester hydrolysis increases significantly with increasing pH.[2][3][5] Therefore, the recommended pH range for the conjugation reaction is typically pH 7.2 to 8.5 .[2][5] A common choice is a phosphate, bicarbonate, or borate (B1201080) buffer at pH 8.0-8.3.[6][7]
Q4: Can I use buffers like Tris or glycine (B1666218) in my conjugation reaction?
A4: No, it is critical to avoid buffers that contain primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine.[5][8][9] These buffers will compete with the primary amines on your target biomolecule for reaction with the TCO-NHS Ester, leading to a significant reduction in labeling efficiency. After the conjugation reaction is complete, these buffers can be used to "quench" any unreacted TCO-NHS Ester.[10][11][12]
Troubleshooting Guide
| Problem | Potential Cause | Solution |
| Low or no labeling of the target biomolecule | Hydrolysis of TCO-NHS Ester: The reagent may have been exposed to moisture during storage or handling. Stock solutions in organic solvents may be old. | - Ensure TCO-NHS Ester is stored in a desiccator at -20°C.[13][14][15][16] - Allow the reagent vial to equilibrate to room temperature before opening to prevent condensation.[8][12][17] - Prepare stock solutions of TCO-NHS Ester in anhydrous DMSO or DMF immediately before use.[10][11][18][19] - For longer-term storage of stock solutions, store at -80°C under an inert atmosphere.[13] |
| Suboptimal reaction pH: The pH of the reaction buffer may be too low (protonating the amines) or too high (accelerating hydrolysis). | - Verify the pH of your reaction buffer is within the optimal range of 7.2-8.5.[2][5] - Use a freshly prepared, amine-free buffer such as phosphate-buffered saline (PBS), sodium bicarbonate, or borate buffer.[2][7][11] | |
| Presence of competing primary amines: The reaction buffer or the biomolecule sample may contain primary amines (e.g., Tris, glycine, ammonium (B1175870) salts). | - Perform a buffer exchange of your biomolecule into an amine-free buffer before the reaction.[12][18] - Ensure all buffers used in the reaction are free of primary amines.[5][8] | |
| Insufficient molar excess of TCO-NHS Ester: The amount of TCO-NHS Ester may be too low to achieve the desired degree of labeling. | - Increase the molar excess of TCO-NHS Ester. A common starting point is a 10- to 20-fold molar excess for proteins at 1-5 mg/mL.[3][18] For lower protein concentrations, a 20- to 50-fold molar excess may be necessary.[11] | |
| Precipitation observed during the reaction | Low aqueous solubility of TCO-NHS Ester: Some TCO-NHS Ester variants have limited solubility in aqueous buffers. | - Consider using a water-soluble version of the reagent, such as TCO-PEG-NHS Ester, which has a hydrophilic PEG spacer.[10][14] - When adding the TCO-NHS Ester stock solution (in DMSO or DMF) to the aqueous reaction, ensure the final concentration of the organic solvent is low (typically <10%) to avoid protein denaturation.[19] |
| Inconsistent results between experiments | Variability in reagent activity: The TCO-NHS Ester may have degraded over time due to repeated opening of the vial and exposure to moisture. | - Aliquot the TCO-NHS Ester into smaller, single-use vials upon receipt to minimize exposure to moisture. - If possible, test the reactivity of the TCO-NHS Ester before use. A qualitative test involves measuring the absorbance of the NHS leaving group at 260-280 nm after intentional hydrolysis with a base.[8][9] |
Quantitative Data Summary
The stability of the NHS ester is highly dependent on pH and temperature. The following table summarizes the half-life of NHS esters under different conditions.
| pH | Temperature (°C) | Half-life of NHS Ester | Reference |
| 7.0 | 0 | 4-5 hours | [2][4] |
| 8.0 | 4 | ~1 hour | [20] |
| 8.6 | 4 | 10 minutes | [2][4][20] |
Experimental Protocols
Protocol 1: Preparation of TCO-NHS Ester Stock Solution
-
Allow the vial of TCO-NHS Ester to equilibrate to room temperature for at least 20 minutes before opening to prevent moisture condensation.[12]
-
Prepare a stock solution of TCO-NHS Ester (e.g., 10 mM) in anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[10][18]
-
This stock solution should be prepared immediately before use. If short-term storage is necessary, cap the vial tightly and store at -20°C or -80°C, protected from light.[13]
Protocol 2: General Procedure for Labeling a Protein with TCO-NHS Ester
-
Buffer Exchange: Ensure your protein (or other amine-containing biomolecule) is in an amine-free buffer at the desired pH (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5-8.0).[18] The protein concentration should ideally be between 1-5 mg/mL.[18]
-
Reaction Setup: Add a 10- to 20-fold molar excess of the freshly prepared TCO-NHS Ester stock solution to the protein solution.[18] Gently mix immediately.
-
Incubation: Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2-4 hours.[3][10] The optimal time may need to be determined empirically.
-
Quenching: Stop the reaction by adding a quenching buffer containing primary amines, such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM.[10][11] Incubate for an additional 15-30 minutes.[3]
-
Purification: Remove excess, unreacted TCO-NHS Ester and byproducts using a desalting column (e.g., Zeba Spin Desalting Columns) or through dialysis.[10][12]
Visualizations
Hydrolysis of TCO-NHS Ester
Caption: Competing hydrolysis reaction of TCO-NHS Ester.
TCO-NHS Ester Conjugation Workflow
Caption: Experimental workflow for protein labeling with TCO-NHS Ester.
Logical Relationship for Optimizing Reaction Conditions
Caption: The impact of pH on TCO-NHS Ester conjugation efficiency.
References
- 1. escholarship.org [escholarship.org]
- 2. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. escholarship.org [escholarship.org]
- 5. benchchem.com [benchchem.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 10. interchim.fr [interchim.fr]
- 11. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 12. furthlab.xyz [furthlab.xyz]
- 13. medchemexpress.com [medchemexpress.com]
- 14. vectorlabs.com [vectorlabs.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. TCO-NHS ester, 1191901-33-3 | BroadPharm [broadpharm.com]
- 17. Protocol for Conjugating NHS-Ester Modifications to Amino-Labeled Oligonucleotides [sigmaaldrich.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. nanocomposix.com [nanocomposix.com]
Technical Support Center: Troubleshooting TCO-NHS Ester Labeling
Welcome to the technical support center for TCO-NHS Ester labeling. This guide is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common issues encountered during the labeling of biomolecules with TCO-NHS Esters.
Frequently Asked Questions (FAQs)
Q1: I am observing very low or no labeling with my TCO-NHS Ester. What are the primary causes for this?
Low labeling efficiency is a frequent issue that can stem from several factors throughout your experimental workflow. The most common culprits are related to reaction conditions, buffer composition, and the quality of your reagents. Specifically, suboptimal pH, the presence of competing amines in your buffer, and hydrolysis of the TCO-NHS ester are the leading causes of poor labeling.
Q2: How does the pH of the reaction buffer affect labeling efficiency?
The pH of the reaction buffer is a critical parameter for a successful TCO-NHS ester labeling reaction. The reaction between an NHS ester and a primary amine (like the lysine (B10760008) residues on a protein) is highly pH-dependent.[1]
-
Below pH 7.2: The primary amines on the biomolecule are predominantly protonated (-NH3+), which makes them poor nucleophiles and thus unreactive towards the NHS ester.
-
Optimal pH Range (7.2-8.5): This range provides a good balance between having a sufficient concentration of deprotonated, reactive primary amines (-NH2) and minimizing the hydrolysis of the NHS ester.[2][3] A pH of 8.3-8.5 is often considered optimal for many applications.[1][2]
-
Above pH 8.5: While the concentration of reactive amines increases, the rate of NHS ester hydrolysis also increases dramatically.[2][4] This competing reaction breaks down the TCO-NHS ester, rendering it unable to label your target molecule.
Q3: Which buffers should I use for the labeling reaction, and which should I avoid?
The choice of buffer is crucial for efficient labeling.
-
Recommended Buffers: Amine-free buffers are essential.[2][5] Commonly used buffers include Phosphate-Buffered Saline (PBS), sodium phosphate, carbonate-bicarbonate, HEPES, and borate (B1201080) buffers, all adjusted to the optimal pH range of 7.2-8.5.[2][3][6][7]
-
Buffers to Avoid: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine (B1666218), are incompatible with NHS ester reactions.[2][3] These buffer components will compete with your biomolecule for reaction with the TCO-NHS ester, leading to significantly lower labeling efficiency.[2]
Q4: My TCO-NHS Ester is not dissolving well in my aqueous reaction buffer. What should I do?
Many TCO-NHS esters have limited solubility in aqueous solutions.[7]
-
Recommended Solvents: It is standard practice to first dissolve the TCO-NHS ester in a dry, water-miscible organic solvent such as anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) before adding it to your reaction buffer.[1][2][6]
-
Solvent Quality: Ensure you are using a high-quality, anhydrous, and amine-free grade of DMF.[2][3] Degraded DMF can contain dimethylamine, which will react with the NHS ester.[1][2]
-
Final Concentration: The final concentration of the organic solvent in the reaction mixture should be kept low (typically 0.5% to 10%) to avoid denaturation of the protein or biomolecule.[7]
Q5: How can I prevent my TCO-NHS Ester from degrading?
TCO-NHS esters are sensitive to moisture and can hydrolyze, losing their reactivity.[6][8] The TCO group itself can also isomerize over time.[9]
-
Storage: Store the solid TCO-NHS ester at -20°C, protected from light and moisture.[10][11][12] It is best to aliquot the reagent upon receipt to avoid repeated freeze-thaw cycles and moisture exposure.[2]
-
Handling: Before opening the vial, allow it to equilibrate to room temperature to prevent moisture condensation.[6][8]
-
Solution Preparation: Prepare stock solutions of the TCO-NHS ester in anhydrous DMSO or DMF immediately before use.[2][6] Do not store TCO-NHS esters in aqueous solutions. Stock solutions in anhydrous solvents can be stored for a limited time at -20°C or -80°C.[1][10]
Troubleshooting Guide
This section provides a systematic approach to identifying and resolving common issues with TCO-NHS ester labeling.
Problem: Low or No Labeling Efficiency
| Potential Cause | Recommended Solution |
| Incorrect Buffer pH | Verify the pH of your reaction buffer using a calibrated pH meter. Ensure it is within the optimal range of 7.2-8.5. |
| Amine-Containing Buffer | Replace buffers like Tris or glycine with an amine-free buffer such as PBS, phosphate, or bicarbonate buffer.[2][3] |
| Hydrolyzed TCO-NHS Ester | Use a fresh aliquot of TCO-NHS ester. Prepare the stock solution in anhydrous DMSO or DMF immediately before the reaction.[2][6] |
| Low Reactant Concentration | Increase the concentration of your biomolecule (a concentration of at least 2 mg/mL is recommended). You can also try increasing the molar excess of the TCO-NHS ester. |
| Suboptimal Reaction Time/Temp | Reactions are typically run for 30 minutes to 4 hours at room temperature or overnight at 4°C. If you suspect hydrolysis is an issue, performing the reaction at 4°C for a longer duration may help. |
| Inaccessible Primary Amines | The primary amines on your biomolecule may be sterically hindered. Consider using a TCO-NHS ester with a PEG spacer to increase accessibility.[13][14] |
| Impure Biomolecule | Ensure your protein or biomolecule sample is highly purified, as impurities can interfere with the reaction. |
Experimental Protocols
General Protocol for Labeling a Protein with TCO-NHS Ester
-
Buffer Exchange: Ensure your protein is in an amine-free buffer (e.g., 0.1 M sodium bicarbonate or PBS) at a pH between 7.2 and 8.5.[2] The recommended protein concentration is 2-10 mg/mL.
-
Prepare TCO-NHS Ester Solution: Immediately before use, dissolve the TCO-NHS ester in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).[6]
-
Calculate Molar Excess: Determine the desired molar excess of the TCO-NHS ester over the protein. A common starting point is a 10- to 20-fold molar excess.[6] This may require optimization.
-
Reaction: Add the calculated volume of the TCO-NHS ester stock solution to the protein solution while gently vortexing.
-
Incubation: Incubate the reaction at room temperature for 30 minutes to 4 hours or at 4°C overnight.
-
Quenching (Optional): To stop the reaction, you can add a small amount of an amine-containing buffer, such as 1 M Tris-HCl pH 8.0, to a final concentration of 50-100 mM.[3][6] Incubate for 5-15 minutes.[6]
-
Purification: Remove the unreacted TCO-NHS ester and byproducts using a desalting column, dialysis, or size-exclusion chromatography.[5][6]
Visualizing the Process
TCO-NHS Ester Labeling Workflow
Caption: A typical experimental workflow for labeling proteins with TCO-NHS ester.
Troubleshooting Logic for Low Labeling Efficiency
Caption: A decision tree for troubleshooting low TCO-NHS ester labeling efficiency.
Competing Reactions in TCO-NHS Ester Labeling
Caption: The competition between aminolysis and hydrolysis in TCO-NHS ester reactions.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. help.lumiprobe.com [help.lumiprobe.com]
- 5. benchchem.com [benchchem.com]
- 6. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 7. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. TCO-NHS ester, 1191901-33-3 | BroadPharm [broadpharm.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. lumiprobe.com [lumiprobe.com]
- 12. vectorlabs.com [vectorlabs.com]
- 13. escholarship.org [escholarship.org]
- 14. interchim.fr [interchim.fr]
Technical Support Center: Optimizing TCO-NHS Ester and Tetrazine Reactions
Welcome to the Technical Support Center for optimizing TCO-NHS Ester and tetrazine reaction stoichiometry. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions, ensuring the successful execution of your experiments.
Frequently Asked Questions (FAQs)
TCO-NHS Ester Reactions
Q1: What is the optimal stoichiometry for labeling a protein with a TCO-NHS ester?
A1: For efficient labeling of proteins, a molar excess of the TCO-NHS ester is recommended to drive the reaction to completion. A common starting point is a 20-fold molar excess of the TCO-NHS ester to the protein.[1] However, the optimal ratio can vary depending on the protein's concentration and the number of accessible primary amines. It is advisable to perform a titration series to determine the optimal stoichiometry for your specific protein.
Q2: Which buffer should I use for the TCO-NHS ester reaction?
A2: It is crucial to use an amine-free buffer to prevent the NHS ester from reacting with the buffer components.[1][2] Recommended buffers include phosphate-buffered saline (PBS), HEPES, borate, or bicarbonate buffers.[3][4][5] Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine (B1666218), are incompatible with NHS ester reactions and should be avoided.[2]
Q3: What is the optimal pH for the TCO-NHS ester reaction?
A3: The optimal pH range for NHS ester reactions with primary amines is typically between 7.2 and 8.5.[3][4][6] Below pH 7, the primary amines are protonated and less nucleophilic, slowing down the reaction.[3] Above pH 8.5, the rate of hydrolysis of the NHS ester increases significantly, which competes with the desired amine reaction and reduces conjugation efficiency.[3][4][6][7][8]
Q4: My TCO-NHS ester is not dissolving well in my aqueous reaction buffer. What should I do?
A4: Many NHS esters have limited aqueous solubility. It is recommended to first dissolve the TCO-NHS ester in a dry, water-miscible organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to create a stock solution.[1][2][4][5][6][9][10] This stock solution can then be added to your protein solution in the appropriate aqueous buffer. Ensure the final concentration of the organic solvent in the reaction mixture is low enough to not affect your protein's stability.
Q5: How can I prevent the hydrolysis of my TCO-NHS ester?
A5: NHS esters are moisture-sensitive.[1][2] To minimize hydrolysis, store the TCO-NHS ester in a desiccated environment at -20°C.[2] Before use, allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.[2][5] Prepare stock solutions in anhydrous solvents immediately before use and discard any unused portion of the stock solution.[1][2]
TCO-Tetrazine Reactions
Q1: What is the recommended stoichiometry for the TCO-tetrazine reaction?
A1: For efficient conjugation, it is generally recommended to use a slight molar excess of the tetrazine-functionalized molecule relative to the TCO-functionalized molecule. A common starting point is a 1.05 to 1.5-fold molar excess of the tetrazine reagent.[11] However, the optimal ratio may vary depending on the specific molecules being conjugated and should be empirically determined for your system. In some cases, a 1:1 molar ratio can be sufficient due to the high reaction rate.[12]
Q2: What are the recommended reaction buffers and pH for the TCO-tetrazine ligation?
A2: The TCO-tetrazine ligation is robust and proceeds efficiently in a variety of aqueous buffers over a wide pH range, typically from 6 to 9.[11][12] Phosphate-buffered saline (PBS) is a commonly used buffer for this reaction.[11]
Q3: How long does the TCO-tetrazine reaction take, and at what temperature should it be performed?
A3: The TCO-tetrazine reaction is exceptionally fast, with second-order rate constants being among the highest for bioorthogonal reactions.[12][13] The reaction is often complete within 30 to 60 minutes at room temperature. For less reactive partners or more dilute solutions, the incubation time can be extended, or the reaction can be performed at 4°C overnight.[11]
Q4: Is a catalyst required for the TCO-tetrazine reaction?
A4: No, the TCO-tetrazine ligation is a catalyst-free bioorthogonal reaction.[11][13] This is a significant advantage for biological applications as it avoids the potential cytotoxicity associated with catalysts like copper.[11][13]
Q5: How can I monitor the progress of the TCO-tetrazine reaction?
A5: The progress of the TCO-tetrazine reaction can be monitored spectrophotometrically by observing the disappearance of the characteristic absorbance of the tetrazine, which is typically in the range of 510-550 nm.[12][14]
Troubleshooting Guides
Low or No Labeling with TCO-NHS Ester
| Possible Cause | Recommended Solution |
| Hydrolyzed TCO-NHS Ester | Ensure the TCO-NHS ester is stored in a desiccated environment and allowed to warm to room temperature before opening to prevent moisture condensation.[2][5] Prepare stock solutions in anhydrous DMSO or DMF immediately before use.[1][2] |
| Presence of Primary Amines in Buffer | Use an amine-free buffer such as PBS, HEPES, or borate.[3][4][5] Avoid buffers containing Tris or glycine.[2] Perform buffer exchange of your protein sample if necessary. |
| Incorrect pH of Reaction Buffer | Ensure the pH of the reaction buffer is between 7.2 and 8.5 for optimal reaction with primary amines and minimal hydrolysis of the NHS ester.[3][4][6] |
| Low Protein Concentration | Concentrated protein solutions (1-5 mg/mL) favor the acylation reaction over hydrolysis.[1] |
| Insufficient Molar Excess of TCO-NHS Ester | Increase the molar excess of the TCO-NHS ester. A 20-fold molar excess is a good starting point.[1] |
Low Yield in TCO-Tetrazine Conjugation
| Possible Cause | Recommended Solution |
| Suboptimal Stoichiometry | Empirically optimize the molar ratio of your reactants. A slight excess (1.05 to 1.5-fold) of the tetrazine component is often beneficial. |
| Degradation of Reactants | Use freshly prepared solutions. Tetrazines can be susceptible to degradation in aqueous media, and TCOs can isomerize to their less reactive cis-cyclooctene form, especially in the presence of thiols.[14][15] |
| Steric Hindrance | If conjugating large biomolecules, steric hindrance may slow the reaction. Consider using TCO or tetrazine reagents with longer PEG spacers to increase the distance between the reactive moieties and the biomolecules.[14][16][17] |
| Precipitation of Reactants | If you observe precipitation, improve the solubility of your reactants. Using PEGylated TCO or tetrazine linkers can enhance aqueous solubility.[14][17] |
| Inaccurate Concentration of Reactants | Accurately determine the concentration of your TCO- and tetrazine-labeled molecules before setting up the conjugation reaction. |
Data Presentation
Table 1: Recommended Reaction Conditions for TCO-NHS Ester Labeling of Proteins
| Parameter | Recommended Condition |
| Molar Excess of TCO-NHS Ester | 10 to 50-fold over protein[5] (start with 20-fold[1]) |
| Protein Concentration | 1 - 5 mg/mL[1] |
| Reaction Buffer | Amine-free buffers (e.g., PBS, HEPES, Borate)[3][4][5] |
| pH | 7.2 - 8.5[3][4][6] |
| Reaction Temperature | Room temperature or 4°C[1][4][6] |
| Reaction Time | 30 minutes to 2 hours[1][4][5][6] |
| Quenching Agent | Tris or glycine buffer (to a final concentration of 50-100 mM)[1] |
Table 2: Recommended Reaction Conditions for TCO-Tetrazine Ligation
| Parameter | Recommended Condition |
| Stoichiometry (Tetrazine:TCO) | 1.05:1 to 1.5:1 |
| Reaction Buffer | Aqueous buffers (e.g., PBS)[11] |
| pH | 6 - 9[11][12] |
| Reaction Temperature | Room temperature or 4°C |
| Reaction Time | 10 - 120 minutes[5][11] |
| Catalyst | Not required[11][13] |
Experimental Protocols
Protocol 1: Labeling of a Protein with TCO-NHS Ester
-
Buffer Exchange: Prepare the protein in an amine-free reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5) at a concentration of 1-5 mg/mL.[1] If the protein is in a buffer containing primary amines, perform buffer exchange using a desalting column.
-
Prepare TCO-NHS Ester Stock Solution: Immediately before use, dissolve the TCO-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.[1]
-
Labeling Reaction: Add the desired molar excess (e.g., 20-fold) of the TCO-NHS ester stock solution to the protein solution. Mix gently and incubate for 30-60 minutes at room temperature or 2 hours on ice.[1][5]
-
Quench Reaction: Stop the reaction by adding a quenching buffer containing primary amines (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM. Incubate for 5-15 minutes at room temperature.[1][5]
-
Purification: Remove excess, unreacted TCO-NHS ester and the quenching agent by size-exclusion chromatography (e.g., a desalting column) or dialysis.[1][11] The TCO-labeled protein is now ready for the subsequent tetrazine ligation.
Protocol 2: TCO-Tetrazine Ligation
-
Prepare Reactants: Ensure both the TCO-labeled molecule and the tetrazine-labeled molecule are in a compatible aqueous buffer, such as PBS.
-
Conjugation Reaction: Mix the TCO-labeled molecule with the tetrazine-labeled molecule at the desired stoichiometry (e.g., a 1.1 to 1.5-fold molar excess of tetrazine).
-
Incubation: Allow the reaction to proceed for 30-60 minutes at room temperature.[1][11]
-
Purification (Optional): If necessary, the final conjugate can be purified from any unreacted starting materials using size-exclusion chromatography.[1]
-
Storage: Store the final conjugate at 4°C until further use.[1]
Visualizations
Caption: TCO-NHS Ester Reaction Pathway.
Caption: TCO-Tetrazine Ligation Pathway.
Caption: Troubleshooting Workflow for Low Conjugation Yield.
References
- 1. interchim.fr [interchim.fr]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 6. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. escholarship.org [escholarship.org]
- 8. help.lumiprobe.com [help.lumiprobe.com]
- 9. glenresearch.com [glenresearch.com]
- 10. lumiprobe.com [lumiprobe.com]
- 11. benchchem.com [benchchem.com]
- 12. broadpharm.com [broadpharm.com]
- 13. vectorlabs.com [vectorlabs.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. precisepeg.com [precisepeg.com]
- 17. TCO PEG,TCO Linker - Click Chemistry Tools | AxisPharm [axispharm.com]
TCO-NHS Ester (axial) deactivation and how to avoid it
Welcome to the technical support center for TCO-NHS Ester (axial). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of axial TCO-NHS esters and to help troubleshoot common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of axial TCO-NHS Ester deactivation?
The deactivation of axial TCO-NHS Ester occurs through two main pathways:
-
Hydrolysis of the NHS ester: The N-hydroxysuccinimide (NHS) ester is sensitive to moisture and can be hydrolyzed, rendering it unable to react with primary amines. This process is highly dependent on pH, with the rate of hydrolysis increasing significantly at higher pH.
-
Isomerization of the trans-cyclooctene (B1233481) (TCO): The highly reactive trans-isomer of the cyclooctene (B146475) can isomerize to the much less reactive cis-isomer. The axial configuration of the TCO is more reactive in the desired Diels-Alder reaction with tetrazines but is also more prone to this isomerization than the equatorial counterpart.[1]
Q2: What is the difference between the axial and equatorial isomers of TCO-NHS Ester?
The key difference lies in the spatial orientation of the substituent on the trans-cyclooctene ring.
-
Axial Isomer: This isomer is generally more reactive in the bioorthogonal reaction with tetrazines, with reports of up to 10-fold higher reaction rates compared to the equatorial isomer.[1] However, it is also less stable and more susceptible to deactivation through isomerization to the cis-cyclooctene.[1]
-
Equatorial Isomer: This isomer is more stable but less reactive than its axial counterpart.
The choice between the two often depends on the specific application, balancing the need for high reactivity with the requirement for stability.
Q3: How should I store and handle TCO-NHS Ester (axial) to minimize deactivation?
Proper storage and handling are critical to maintaining the reactivity of your axial TCO-NHS Ester.
-
Storage: Store the solid reagent at -20°C, protected from light and moisture.[2] It is often shipped with a desiccant.
-
Handling: Before use, allow the vial to warm to room temperature before opening to prevent condensation of moisture onto the reagent. For preparing stock solutions, use an anhydrous, amine-free organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[3][4] Prepare stock solutions fresh for each experiment if possible.
Q4: What are the optimal reaction conditions for using TCO-NHS Ester (axial)?
-
pH: The optimal pH for the reaction of the NHS ester with primary amines is a compromise between amine reactivity and NHS ester stability. A pH range of 7.2-8.5 is generally recommended.[3] At lower pH, the primary amines are protonated and less nucleophilic, while at higher pH, the hydrolysis of the NHS ester is accelerated.
-
Buffers: Use amine-free buffers such as phosphate-buffered saline (PBS), bicarbonate buffer, or HEPES buffer.[4] Buffers containing primary amines, like Tris, will compete with your target molecule for reaction with the NHS ester and should be avoided.[5]
-
Solvent: If the TCO-NHS ester is not soluble in your aqueous reaction buffer, you can first dissolve it in a small amount of a water-miscible organic solvent like DMSO or DMF and then add it to the reaction mixture.[4]
Q5: How can a PEG linker affect my experiment?
Incorporating a polyethylene (B3416737) glycol (PEG) linker between the TCO and NHS ester moieties can offer several advantages:
-
Increased Solubility: PEG linkers enhance the water solubility of the TCO-NHS ester, which can be beneficial for reactions in aqueous buffers.[6][7]
-
Improved Stability: PEGylation can help to shield the TCO group from interactions that may lead to isomerization, thus improving its stability.[6][8]
-
Reduced Steric Hindrance: The flexible PEG spacer can reduce steric hindrance, potentially improving the efficiency of the subsequent reaction with a tetrazine-modified molecule.[7]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or no conjugation to my protein/molecule | Hydrolyzed TCO-NHS Ester: The NHS ester has been deactivated by moisture. | - Ensure proper storage of the reagent at -20°C with desiccant.- Allow the vial to warm to room temperature before opening.- Prepare fresh stock solutions in anhydrous DMSO or DMF immediately before use.[3][4] |
| Incompatible Buffer: The reaction buffer contains primary amines (e.g., Tris, glycine). | - Perform a buffer exchange of your protein or molecule into an amine-free buffer like PBS, bicarbonate, or HEPES at a pH of 7.2-8.5.[4][5] | |
| Suboptimal pH: The reaction pH is too low, leading to protonated and unreactive amines. | - Adjust the pH of your reaction buffer to the optimal range of 7.2-8.5. | |
| Low yield of the final product after the "click" reaction with tetrazine | Isomerized TCO: The axial TCO has isomerized to the less reactive cis-isomer. | - Minimize the time the TCO-conjugated molecule is stored before the click reaction.- Consider using a TCO-NHS ester with a stabilizing linker, such as a PEG linker.[6] |
| Suboptimal Stoichiometry: The molar ratio of the TCO-modified molecule to the tetrazine-modified molecule is not optimal. | - Empirically optimize the molar ratio of your reactants. A slight excess of one component is often beneficial. | |
| Precipitation of the TCO-NHS Ester in the reaction mixture | Low Aqueous Solubility: The TCO-NHS ester is not sufficiently soluble in the aqueous reaction buffer. | - Dissolve the TCO-NHS ester in a minimal amount of a water-miscible organic solvent (e.g., DMSO, DMF) before adding it to the reaction mixture.[4]- Consider using a TCO-NHS ester with a hydrophilic PEG linker to improve solubility.[6][7] |
| Unexpected side products | Reaction with other nucleophiles: The NHS ester has reacted with other nucleophilic groups on your molecule. | - While NHS esters are highly reactive towards primary amines, reactions with other nucleophiles can occur. Purify the TCO-conjugated product to remove any side products before the click reaction. |
Quantitative Data Summary
The stability of TCO-NHS esters is influenced by both the hydrolysis of the NHS ester and the isomerization of the TCO moiety.
Table 1: Half-life of NHS Ester Hydrolysis at Different pH Values
| pH | Temperature (°C) | Half-life |
| 7.0 | 0 | 4-5 hours |
| 8.6 | 4 | 10 minutes |
Data adapted from literature on general NHS ester stability.[9]
Table 2: Reactivity and Stability of Axial vs. Equatorial TCO Isomers
| Isomer | Relative Reactivity with Tetrazine | Relative Stability (Isomerization to cis-isomer) |
| Axial | High (up to 10x higher than equatorial)[1] | Lower (more prone to isomerization)[1] |
| Equatorial | Lower | Higher |
Note: Specific, quantitative rate constants for the isomerization of axial TCO-NHS ester under various experimental conditions are not extensively documented in readily available literature. The stability is known to be influenced by factors such as temperature, solvent, and the presence of other molecules.
Experimental Protocols
Protocol 1: General Procedure for Labeling a Protein with TCO-NHS Ester (axial)
-
Buffer Exchange: Ensure your protein is in an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5-8.0). If your current buffer contains amines (like Tris or glycine), perform a buffer exchange using a desalting column or dialysis. The protein concentration should ideally be 1-5 mg/mL.
-
Prepare TCO-NHS Ester Stock Solution: Immediately before use, prepare a 10 mM stock solution of axial TCO-NHS Ester in anhydrous DMSO or DMF.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the TCO-NHS Ester stock solution to your protein solution. The optimal molar excess may need to be determined empirically for your specific protein.
-
Incubation: Incubate the reaction mixture for 30 minutes to 2 hours at room temperature, or overnight at 4°C. Protect the reaction from light.
-
Quenching (Optional): To stop the reaction, you can add a quenching buffer such as 1 M Tris-HCl, pH 8.0 to a final concentration of 50-100 mM. Incubate for 5-15 minutes.
-
Purification: Remove the excess, unreacted TCO-NHS Ester and byproducts by using a desalting column, dialysis, or size-exclusion chromatography.
-
Characterization and Storage: Confirm the successful conjugation using appropriate analytical techniques (e.g., mass spectrometry). Store the TCO-labeled protein at 4°C for short-term use or at -80°C for long-term storage.
Visualizations
Caption: Deactivation pathways of axial TCO-NHS Ester.
Caption: Recommended workflow for protein labeling with TCO-NHS Ester.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. benchchem.com [benchchem.com]
- 4. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 5. Troubleshooting Guides - Creative Biolabs [creative-biolabs.com]
- 6. TCO PEG,TCO Linker - Click Chemistry Tools | AxisPharm [axispharm.com]
- 7. interchim.fr [interchim.fr]
- 8. precisepeg.com [precisepeg.com]
- 9. escholarship.org [escholarship.org]
impact of pH on TCO-NHS Ester labeling efficiency
Welcome to the technical support center for TCO-NHS ester labeling. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for TCO-NHS ester labeling of proteins?
The optimal pH for labeling primary amines (like the side chain of lysine (B10760008) residues and the N-terminus of a protein) with TCO-NHS esters is typically in the range of pH 7.2 to 8.5 [1][]. A slightly alkaline pH is necessary to ensure that a sufficient proportion of the primary amine groups are deprotonated and thus nucleophilic enough to react with the NHS ester[3]. However, at excessively high pH, the rate of hydrolysis of the TCO-NHS ester increases significantly, which can reduce labeling efficiency[4]. The ideal pH is therefore a compromise that maximizes the availability of reactive amines while minimizing the degradation of the labeling reagent. For many standard proteins and antibodies, a pH of 8.3 to 8.5 is a good starting point[5][6][7][8].
Q2: Which buffers are recommended for TCO-NHS ester labeling reactions?
It is crucial to use a buffer that does not contain primary amines, as these will compete with the target molecule for reaction with the TCO-NHS ester. Recommended buffers include:
-
Phosphate-buffered saline (PBS) : Typically at a pH of 7.2-7.4. While the reaction is slower at this pH, the hydrolysis of the NHS ester is also reduced, making it a suitable choice for pH-sensitive proteins[9].
-
Sodium bicarbonate buffer (50-100 mM) : At a pH of 8.0-8.5. This is a commonly used buffer for achieving the optimal pH range for efficient labeling[10].
-
Borate (B1201080) buffer (50 mM) : At a pH of 8.0-8.5. This is another effective amine-free buffer for NHS ester reactions[10].
Buffers to avoid include Tris (tris(hydroxymethyl)aminomethane) and glycine, as they contain primary amines that will quench the reaction[11].
Q3: How does temperature affect the labeling reaction?
TCO-NHS ester labeling reactions are typically performed at room temperature for 1-4 hours or at 4°C overnight[1][3]. Lowering the temperature to 4°C can help to minimize the hydrolysis of the NHS ester, which is particularly useful when longer reaction times are required to achieve the desired degree of labeling[1].
Q4: What is the cause of low labeling efficiency, and how can I improve it?
Low labeling efficiency is a common issue that can arise from several factors. Please refer to the troubleshooting guide below for a detailed breakdown of potential causes and solutions.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your TCO-NHS ester labeling experiments.
| Problem | Potential Cause | Recommended Solution |
| Low or No Labeling | Incorrect pH of the reaction buffer. | Verify the pH of your reaction buffer using a calibrated pH meter. Ensure it is within the optimal range of 7.2-8.5. For most proteins, starting at pH 8.3 is recommended. |
| Presence of primary amines in the buffer. | Ensure your buffer is free of primary amines (e.g., Tris, glycine). If necessary, perform a buffer exchange of your protein sample into a recommended buffer like PBS, sodium bicarbonate, or borate buffer. | |
| Hydrolysis of the TCO-NHS ester. | TCO-NHS esters are moisture-sensitive. Always allow the reagent to warm to room temperature before opening the vial to prevent condensation. Prepare stock solutions in anhydrous DMSO or DMF immediately before use. Avoid storing stock solutions in aqueous buffers. | |
| Insufficient molar excess of TCO-NHS ester. | Increase the molar excess of the TCO-NHS ester to your protein. A 5- to 20-fold molar excess is a common starting point, but this may need to be optimized. | |
| Low protein concentration. | Low protein concentrations can favor the competing hydrolysis reaction. If possible, increase the protein concentration to at least 1-2 mg/mL. | |
| Protein Precipitation during Labeling | High degree of labeling. | Excessive labeling can alter the protein's solubility. Reduce the molar excess of the TCO-NHS ester or shorten the reaction time. |
| Organic solvent concentration is too high. | The final concentration of DMSO or DMF in the reaction mixture should ideally be below 10%. | |
| Protein instability at the reaction pH. | If your protein is not stable at the optimal labeling pH, consider performing the reaction at a lower pH (e.g., 7.2-7.5) for a longer duration or at 4°C. | |
| Inconsistent Labeling Results | Variability in TCO-NHS ester activity. | Ensure proper storage of the TCO-NHS ester (desiccated at -20°C). Use fresh, high-quality anhydrous solvent to prepare the stock solution for each experiment. |
| Inaccurate protein concentration measurement. | Use a reliable method to determine the protein concentration before calculating the required amount of TCO-NHS ester. |
Data Presentation
The efficiency of TCO-NHS ester labeling is a balance between the aminolysis reaction with the target protein and the hydrolysis of the ester. The rate of both reactions is pH-dependent.
Table 1: Half-life of NHS Esters at Various pH Values and Temperatures
This table illustrates the stability of the NHS ester against hydrolysis. A shorter half-life indicates a faster rate of hydrolysis, which can lead to lower labeling efficiency if the aminolysis reaction is not sufficiently fast.
| pH | Temperature (°C) | Approximate Half-life | Reference |
| 7.0 | 0 | 4-5 hours | [12] |
| 8.0 | 4 | - | |
| 8.5 | 25 | - | |
| 8.6 | 4 | 10 minutes | [12] |
| 9.0 | 25 | a few minutes | [10] |
Table 2: Relative Rates of Aminolysis vs. Hydrolysis
This table provides a qualitative comparison of the desired aminolysis reaction versus the competing hydrolysis reaction at different pH values.
| pH Range | Rate of Aminolysis (Labeling) | Rate of Hydrolysis (Competing Reaction) | Expected Labeling Efficiency |
| < 7.0 | Slow (primary amines are protonated) | Slow | Low |
| 7.2 - 8.5 | Favorable (deprotonated amines) | Moderate | Optimal |
| > 8.5 | Fast | Very Fast (outcompetes aminolysis) | Decreasing |
Experimental Protocols
Protocol 1: General Procedure for Labeling a Protein with TCO-NHS Ester
This protocol provides a starting point for labeling a protein with a TCO-NHS ester. Optimization may be required for your specific protein and application.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
TCO-NHS ester
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Reaction Buffer (e.g., 100 mM sodium bicarbonate, pH 8.3)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Prepare the Protein Solution:
-
Ensure your protein is in an amine-free buffer. If necessary, perform a buffer exchange into the Reaction Buffer.
-
Adjust the protein concentration to 1-10 mg/mL[8].
-
-
Prepare the TCO-NHS Ester Solution:
-
Immediately before use, prepare a stock solution of the TCO-NHS ester in anhydrous DMSO or DMF (e.g., 10 mg/mL)[6].
-
-
Perform the Labeling Reaction:
-
Add a 5- to 20-fold molar excess of the TCO-NHS ester solution to the protein solution.
-
Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight. Protect from light if the TCO reagent is light-sensitive.
-
-
Quench the Reaction:
-
Add the Quenching Buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted TCO-NHS ester.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purify the Conjugate:
-
Remove excess, unreacted TCO-NHS ester and byproducts using a desalting column or dialysis against a suitable storage buffer (e.g., PBS).
-
Protocol 2: Experimental Workflow for pH Optimization
To determine the optimal pH for your specific protein, perform a series of small-scale labeling reactions at different pH values.
-
Prepare Buffers: Prepare a set of amine-free buffers with varying pH values (e.g., pH 7.0, 7.5, 8.0, 8.5, 9.0). Sodium phosphate (B84403) or borate buffers are suitable for this.
-
Set up Parallel Reactions: For each pH value, set up a labeling reaction as described in Protocol 1. Keep all other parameters (protein concentration, molar excess of TCO-NHS ester, temperature, and reaction time) constant across all reactions.
-
Purify Conjugates: After the incubation period, purify each reaction mixture using the same method to remove unreacted TCO-NHS ester.
-
Determine Degree of Labeling (DOL): Characterize the conjugates from each pH condition to determine the DOL (the average number of TCO molecules per protein). This can be achieved using various analytical techniques, such as UV-Vis spectroscopy (if the TCO molecule has a distinct absorbance) or mass spectrometry.
-
Analyze Results: Compare the DOL for each pH value to identify the optimal pH that yields the desired level of labeling without causing protein aggregation or loss of function.
Visualizations
Caption: Reaction mechanism of TCO-NHS ester with a primary amine.
Caption: General experimental workflow for TCO-NHS ester labeling.
Caption: A logical workflow for troubleshooting low labeling efficiency.
References
- 1. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry — Journal of Young Investigators [jyi.org]
- 5. interchim.fr [interchim.fr]
- 6. NHS ester protocol for labeling proteins [abberior.rocks]
- 7. fluidic.com [fluidic.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. glenresearch.com [glenresearch.com]
- 10. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 11. Troubleshooting Guides - Creative Biolabs [creative-biolabs.com]
- 12. escholarship.org [escholarship.org]
Technical Support Center: Post-Conjugation Purification of TCO-Labeled Molecules
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective removal of excess TCO-NHS Ester following conjugation reactions.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove excess TCO-NHS Ester after my conjugation reaction?
A1: Removing unreacted and hydrolyzed TCO-NHS Ester is a critical step for several reasons.[1] The presence of these small molecule impurities can interfere with subsequent applications by competing for binding sites in downstream "click" reactions with tetrazine-labeled molecules. This can lead to inaccurate quantification, reduced signal in imaging applications, and decreased efficacy of conjugated drugs.
Q2: What are the most common methods for removing excess TCO-NHS Ester?
A2: The most widely used techniques for purifying protein conjugates after an NHS ester reaction are size-exclusion chromatography (SEC), dialysis, and desalting spin columns.[1][2][3] The choice of method depends on factors like the size difference between your protein and the TCO-NHS ester, the required purity of your final product, and the scale of your reaction.[1]
Q3: What is the optimal pH for a TCO-NHS ester conjugation reaction?
A3: The optimal pH for NHS ester reactions with primary amines (like those on lysine (B10760008) residues of proteins) is between 7.2 and 8.5.[4][5] A pH range of 8.3-8.5 is often cited as ideal.[1][5] At a lower pH, the amine group is protonated and less reactive, while at a higher pH, the hydrolysis of the NHS ester becomes a significant competing reaction, which can reduce the overall yield of your desired conjugate.[1][4]
Q4: Can I use buffers like Tris or glycine (B1666218) in my conjugation reaction?
A4: No, it is critical to avoid buffers that contain primary amines, such as Tris and glycine.[6][7] These buffers will compete with your molecule of interest for reaction with the TCO-NHS ester, significantly reducing your conjugation efficiency.[8] Amine-free buffers like phosphate-buffered saline (PBS), HEPES, or carbonate/bicarbonate are recommended.[6]
Q5: How can I stop the conjugation reaction?
A5: The reaction can be stopped, or "quenched," by adding a quenching buffer containing a high concentration of a primary amine.[2][6] A common quenching buffer is 1 M Tris-HCl, pH 8.0, added to a final concentration of 50-100 mM.[2][6] This will react with any remaining TCO-NHS ester.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | Inactive NHS ester due to moisture: NHS esters are highly sensitive to moisture and can hydrolyze, rendering them non-reactive.[6][9] | Always allow the TCO-NHS ester vial to equilibrate to room temperature before opening to prevent condensation.[6] Use fresh, anhydrous DMSO or DMF to prepare stock solutions immediately before use.[10] |
| Presence of primary amines in the buffer: Buffers like Tris or glycine will compete with your target molecule for the NHS ester.[6][7] | Perform a buffer exchange of your protein into an amine-free buffer (e.g., PBS) before starting the conjugation.[10] | |
| Sub-optimal reaction conditions: Incorrect pH or temperature can reduce conjugation efficiency.[2] | Ensure the reaction pH is between 7.2 and 8.5.[4] The reaction can be performed at room temperature for 30-60 minutes or on ice for 2 hours.[11][12] | |
| Insufficient molar excess of TCO-NHS ester: Too little reagent will result in incomplete labeling. | For protein concentrations ≥ 5 mg/mL, use a 10- to 20-fold molar excess of the reagent. For concentrations < 5 mg/mL, a 20- to 50-fold molar excess may be necessary.[6] | |
| Protein Aggregation | High degree of labeling: Excessive modification of surface amines can lead to protein aggregation.[10] | Reduce the molar excess of the TCO-NHS ester or shorten the reaction time. |
| Unfavorable buffer conditions: The buffer composition may not be optimal for your specific protein. | Optimize buffer conditions, such as salt concentration or the addition of stabilizing agents. | |
| Poor Recovery After Purification | Incorrect purification method chosen: The chosen method may not be suitable for the scale or nature of your sample. | Refer to the purification method selection guide below to choose the most appropriate technique. |
| Non-specific binding to purification matrix: Your protein may be interacting with the column material. | Consult the manufacturer's instructions for your chosen purification product for troubleshooting non-specific binding. For SEC, ensure the mobile phase is optimized to prevent interactions. | |
| Presence of Excess TCO-NHS Ester After Purification | Inefficient removal by the chosen method: The purification may not have been carried out optimally. | For dialysis, ensure a sufficient number of buffer changes with a large volume of dialysis buffer.[13] For SEC and spin columns, ensure the column is properly equilibrated and the sample volume is appropriate.[1] |
Experimental Protocols
Protocol 1: Removal of Excess TCO-NHS Ester using Dialysis
This method is suitable for larger sample volumes and relies on the diffusion of small molecules across a semi-permeable membrane.
Materials:
-
Dialysis tubing or cassette with an appropriate Molecular Weight Cut-Off (MWCO), typically 10-14 kDa for antibodies.[1]
-
Large beaker
-
Stir plate and stir bar
-
Dialysis buffer (e.g., PBS), at least 200-500 times the sample volume.[1][13]
Procedure:
-
Prepare the dialysis membrane according to the manufacturer's instructions.
-
Load the quenched conjugation reaction mixture into the dialysis tubing or cassette.
-
Place the sealed dialysis device in the beaker containing the dialysis buffer.
-
Stir the buffer gently at 4°C or room temperature.
-
Allow dialysis to proceed for 2-4 hours.[1]
-
Change the dialysis buffer. Repeat this step at least two more times. For optimal results, the final dialysis step can be performed overnight at 4°C.[1]
-
Recover the purified protein conjugate from the dialysis device.
Protocol 2: Removal of Excess TCO-NHS Ester using Size Exclusion Chromatography (SEC)
SEC separates molecules based on their size. Larger molecules (your conjugated protein) will elute first, while smaller molecules (excess TCO-NHS ester) are retained longer.[14]
Materials:
-
SEC column with an appropriate separation range.
-
Chromatography system (e.g., FPLC).
-
Running buffer (e.g., PBS).
Procedure:
-
Equilibrate the SEC column with the running buffer according to the manufacturer's instructions.
-
Inject the quenched conjugation reaction mixture onto the column. The sample volume should not exceed 2-5% of the total column volume for optimal resolution.[1]
-
Elute the column with the running buffer at the recommended flow rate.
-
Monitor the elution profile using UV absorbance at 280 nm (for protein) and, if applicable, at a wavelength corresponding to the TCO-linker if it has a chromophore.[1]
-
Collect the fractions corresponding to the protein conjugate peak.
Protocol 3: Removal of Excess TCO-NHS Ester using a Desalting Spin Column
This is a rapid method ideal for small sample volumes.[15]
Materials:
-
Desalting spin column with an appropriate MWCO.
-
Microcentrifuge.
-
Collection tubes.
-
Equilibration buffer (e.g., PBS).
Procedure:
-
Prepare the spin column by removing the storage buffer and equilibrating the resin with the equilibration buffer according to the manufacturer's protocol. This typically involves centrifugation steps to remove the buffer.[16]
-
Load the quenched conjugation reaction mixture onto the center of the resin bed.
-
Place the column into a collection tube and centrifuge according to the manufacturer's instructions.
-
The purified protein conjugate will be in the eluate. The smaller, unreacted TCO-NHS ester molecules are retained in the column resin.
Visual Guides
Caption: Workflow for TCO-NHS Ester Conjugation and Purification.
References
- 1. benchchem.com [benchchem.com]
- 2. interchim.fr [interchim.fr]
- 3. Purification of Labeled Antibodies Using Size-Exclusion Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - IN [thermofisher.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 7. Troubleshooting Guides - Creative Biolabs [creative-biolabs.com]
- 8. benchchem.com [benchchem.com]
- 9. escholarship.org [escholarship.org]
- 10. benchchem.com [benchchem.com]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. broadpharm.com [broadpharm.com]
- 13. home.sandiego.edu [home.sandiego.edu]
- 14. researchgate.net [researchgate.net]
- 15. info.gbiosciences.com [info.gbiosciences.com]
- 16. furthlab.xyz [furthlab.xyz]
Validation & Comparative
A Head-to-Head Comparison of TCO-NHS and DBCO-NHS Esters for Bioconjugation
In the rapidly advancing field of bioconjugation, the precise and efficient labeling of biomolecules is paramount. Among the most powerful tools for achieving this are the amine-reactive esters of trans-cyclooctene (B1233481) (TCO) and dibenzocyclooctyne (DBCO). Both TCO-NHS and DBCO-NHS esters serve as key reagents in copper-free click chemistry, enabling researchers to covalently link molecules in complex biological environments. This guide provides an objective, data-driven comparison of these two prominent crosslinkers to assist researchers, scientists, and drug development professionals in selecting the optimal tool for their specific applications.
Introduction to TCO and DBCO Chemistries
Both TCO-NHS and DBCO-NHS esters feature an N-hydroxysuccinimide (NHS) ester, which readily reacts with primary amines, such as the lysine (B10760008) residues on proteins, to form a stable amide bond.[1][2][3][4] The key difference lies in their bioorthogonal reactive partners.
-
TCO-NHS Ester contains a trans-cyclooctene (TCO) moiety. TCO participates in an inverse-electron-demand Diels-Alder (iEDDA) reaction with a tetrazine partner.[1][5][6] This reaction is known for its exceptionally rapid kinetics.[7][8][9]
-
DBCO-NHS Ester (also known as ADIBO-NHS Ester) incorporates a dibenzocyclooctyne (DBCO) group. DBCO reacts with an azide (B81097) partner through a strain-promoted alkyne-azide cycloaddition (SPAAC).[3][10][11][12]
A significant advantage of these two chemistries is their orthogonality; the TCO-tetrazine and DBCO-azide reactions do not interfere with each other, allowing for simultaneous, multi-target labeling in the same biological system.[13][14]
Performance Comparison: TCO-NHS vs. DBCO-NHS Ester
The choice between TCO and DBCO often depends on the specific requirements of the experiment, such as the need for rapid kinetics, the stability of the reagents, and the properties of the biomolecule being labeled.
| Parameter | TCO-NHS Ester | DBCO-NHS Ester | Key Considerations & References |
| Bioorthogonal Reaction | Inverse-Electron-Demand Diels-Alder (iEDDA) | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | TCO reacts with tetrazines; DBCO reacts with azides.[1][3][10] |
| Second-Order Rate Constant (k₂) | Extremely Fast (~10³ - 10⁶ M⁻¹s⁻¹) | Fast (~0.1 - 3.5 M⁻¹s⁻¹) | The TCO-tetrazine ligation is several orders of magnitude faster than the DBCO-azide reaction, making it ideal for time-sensitive applications or when working with low concentrations of reactants.[7][8][11][14][15][16] |
| Stability | TCO is susceptible to isomerization to the less reactive cis-cyclooctene (CCO) form, which can be influenced by light, temperature, and certain metals. Axial TCO isomers are more reactive but can deactivate faster than equatorial isomers.[17][18] | The DBCO group is generally stable in aqueous buffers but can lose reactivity over time with prolonged storage in solution (e.g., -20°C for a month).[19][20] The resulting triazole linkage is highly stable.[21][22] | |
| Hydrophobicity | The TCO moiety is hydrophobic, which can lead to aggregation or masking of the reactive group when conjugated to proteins, potentially reducing reactivity.[23][24] | The DBCO group is also hydrophobic, which can lead to lower solubility in aqueous buffers and potential aggregation of conjugates.[2][21][25] | |
| Solubility & Linkers | The use of hydrophilic polyethylene (B3416737) glycol (PEG) linkers (e.g., TCO-PEG4-NHS ester) is common to improve water solubility, reduce aggregation, and minimize steric hindrance, thereby enhancing reactivity.[26][27] | PEG linkers are also frequently used with DBCO (e.g., DBCO-PEG4-NHS ester) to increase hydrophilicity and improve conjugation efficiency in aqueous environments.[25][28] | |
| Orthogonality | The TCO-tetrazine reaction is orthogonal to the DBCO-azide reaction, enabling dual-labeling experiments.[13][14] | The DBCO-azide reaction is orthogonal to the TCO-tetrazine reaction. DBCO does not react with tetrazines.[13][14] |
Experimental Protocols
Below are generalized protocols for the labeling of an antibody with TCO-NHS or DBCO-NHS ester.
Protocol 1: Antibody Labeling with an NHS Ester (TCO or DBCO)
This protocol outlines the essential steps for conjugating an amine-reactive NHS ester to an antibody.
1. Antibody Preparation:
- The antibody solution should be in an amine-free buffer, such as phosphate-buffered saline (PBS) at pH 7.2-8.0.
- Remove any amine-containing stabilizers like Tris, glycine, or sodium azide. This can be achieved through dialysis or by using a desalting column.[19][29]
- Adjust the antibody concentration to 1-2 mg/mL.[19][29]
2. NHS Ester Stock Solution Preparation:
- Allow the vial of TCO-NHS or DBCO-NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.[29]
- Immediately before use, prepare a 10 mM stock solution of the NHS ester in anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[19][29][30]
3. Antibody Conjugation:
- Add a 10- to 20-fold molar excess of the NHS ester stock solution to the prepared antibody solution.[16][19][31] The final concentration of DMSO in the reaction mixture should ideally be below 20%.[19]
- Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[19][29][31]
4. Quenching and Purification:
- Quench the reaction by adding a quenching buffer, such as 1 M Tris-HCl (pH 8.0), to a final concentration of 50-100 mM.[16][29][31] This will react with any excess NHS ester.
- Incubate for 15 minutes at room temperature or on ice.[19][29]
- Remove the excess, unreacted NHS ester and quenching buffer using a desalting column (e.g., Zeba Spin Desalting Columns) equilibrated with the desired storage buffer (e.g., PBS).[29][30][31]
5. Characterization (Optional):
- Determine the degree of labeling (DOL) by measuring the absorbance of the antibody at 280 nm and the absorbance of the conjugated moiety (e.g., ~309 nm for DBCO).[16]
Protocol 2: Bioorthogonal Click Reaction
This protocol describes the subsequent reaction of the TCO- or DBCO-labeled antibody with its tetrazine or azide partner, respectively.
1. Reactant Preparation:
- Dissolve the tetrazine or azide-functionalized molecule in a compatible buffer (e.g., PBS).
2. Click Reaction:
- Mix the DBCO-labeled antibody with a 2- to 4-fold molar excess of the azide-modified molecule. For the much faster TCO-tetrazine reaction, near-stoichiometric amounts can often be used.[19][31]
- Incubate the reaction. For DBCO-azide reactions, this may require incubation for 4-12 hours at room temperature or overnight at 4°C.[16][19][31] For TCO-tetrazine reactions, the conjugation is often complete within minutes at room temperature.[30]
3. Purification:
- If necessary, purify the final conjugate to remove any unreacted azide or tetrazine partner using methods such as size exclusion chromatography (SEC) or dialysis.
Visualizing the Workflow
The following diagrams illustrate the key chemical reactions and a typical experimental workflow for antibody drug conjugate (ADC) development, a common application for these chemistries.
Caption: General workflow for two-step bioconjugation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. scbt.com [scbt.com]
- 5. scilit.com [scilit.com]
- 6. researchgate.net [researchgate.net]
- 7. Application of the Inverse-Electron-Demand Diels-Alder Reaction for Metabolic Glycoengineering - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tetrazine-based inverse-electron-demand Diels–Alder reaction: a powerful tool for fabrication and functionalization of polymeric materials - Polymer Chemistry (RSC Publishing) DOI:10.1039/D4PY00912F [pubs.rsc.org]
- 9. The inverse electron demand Diels–Alder click reaction in radiochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 12. benchchem.com [benchchem.com]
- 13. lumiprobe.com [lumiprobe.com]
- 14. Bioorthogonal Reaction Pairs Enable Simultaneous, Selective, Multi-Target Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Live Monitoring of Strain‐Promoted Azide Alkyne Cycloadditions in Complex Reaction Environments by Inline ATR‐IR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. help.lumiprobe.com [help.lumiprobe.com]
- 20. DBCO NHS Ester | AAT Bioquest [aatbio.com]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
- 23. Computationally guided discovery of a reactive, hydrophilic trans-5-oxocene dienophile for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Enhancing Reactivity for Bioorthogonal Pretargeting by Unmasking Antibody Conjugated trans-Cyclooctenes - PMC [pmc.ncbi.nlm.nih.gov]
- 25. escholarship.org [escholarship.org]
- 26. lumiprobe.com [lumiprobe.com]
- 27. interchim.fr [interchim.fr]
- 28. DBCO | BroadPharm [broadpharm.com]
- 29. furthlab.xyz [furthlab.xyz]
- 30. benchchem.com [benchchem.com]
- 31. researchgate.net [researchgate.net]
Axial vs. Equatorial TCO-NHS Esters: A Performance Comparison for Bioconjugation
In the rapidly advancing field of bioconjugation, the choice of reagents is critical to the success of downstream applications, from drug development to molecular imaging. Trans-cyclooctene (TCO)-NHS esters, key players in the realm of bioorthogonal "click chemistry," offer researchers a powerful tool for labeling primary amines on biomolecules. Their reaction with tetrazine partners, known as the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition, is prized for its exceptional speed and specificity. However, TCO-NHS esters exist as two key diastereomers, axial and equatorial, whose distinct conformations give rise to significant differences in performance. This guide provides an objective comparison of these isomers, supported by experimental data and detailed protocols, to inform the selection process for researchers, scientists, and drug development professionals.
Performance at a Glance: Reactivity and Stability
The primary distinction between axial and equatorial TCO-NHS esters lies in their reaction kinetics and stability. The axial isomer is characterized by a higher ground-state energy due to greater ring strain, which leads to a significantly faster reaction rate with tetrazines. Conversely, this increased strain contributes to a lower stability compared to the more relaxed equatorial conformation.
Reaction Kinetics
The reactivity of TCO isomers is typically quantified by the second-order rate constant (k₂) of their reaction with a tetrazine derivative. While direct kinetic data for the NHS esters can be sparse in consolidated literature, the well-studied 5-hydroxy-trans-cyclooctene isomers provide a reliable proxy. The axial form of this compound has been shown to be nearly seven times more reactive than its equatorial counterpart.
Table 1: Comparative Reaction Kinetics of TCO Isomers with a Tetrazine Derivative
| TCO Derivative | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Fold Increase in Reactivity (vs. Equatorial) |
| Equatorial 5-hydroxy-trans-cyclooctene | 22,400 ± 40[1] | 1x |
| Axial 5-hydroxy-trans-cyclooctene | 70,000 ± 1800[1] | ~3.1x |
| a-TCO derivative | 150,000 ± 8000[1] | ~6.7x |
Reaction conditions: 25 °C in 95:5 PBS:MeOH with a 3,6-dipyridyl-s-tetrazinyl succinamic acid derivative.[1]
It is widely reported that axial TCO derivatives demonstrate a significantly higher reactivity in the inverse electron demand cycloaddition reaction compared to equatorial TCO derivatives, with up to a 10-fold increase being cited.[2][3]
Stability
The enhanced reactivity of the axial isomer comes at the cost of reduced stability. Axial TCO derivatives are more prone to undergo cis-trans isomerization to the unreactive cis-cyclooctene form, a process that can be accelerated in biological media.[2][4]
Table 2: Stability of an Axial TCO Derivative
| Condition | Time | Stability |
| 35 mM in MeOD, room temperature | 1 week | >99%[1] |
| 33 mM in D₂O-PBS (pD 7.4), room temperature | 24 hours | 85%[1] |
| 33 mM in D₂O-PBS with 25 mM mercaptoethanol, room temperature | 20 hours | 49%[1] |
Structural and Mechanistic Overview
The differing reactivity of the axial and equatorial isomers can be attributed to their three-dimensional structures. The substituent on the TCO ring can be oriented either axially (perpendicular to the approximate plane of the ring) or equatorially (in the approximate plane of the ring).
Caption: Structural difference between axial and equatorial TCO isomers.
The IEDDA reaction itself is a two-step process initiated by a [4+2] cycloaddition between the TCO and tetrazine, followed by a retro-Diels-Alder reaction that releases nitrogen gas to form a stable dihydropyridazine product.
Experimental Protocols
The following are generalized protocols for the use of TCO-NHS esters in bioconjugation and for the characterization of their reaction kinetics.
Protocol 1: General Procedure for Labeling Proteins with TCO-NHS Ester
This protocol outlines the basic steps for conjugating a TCO-NHS ester to primary amines (e.g., lysine (B10760008) residues) on a protein.
Caption: Experimental workflow for protein labeling with TCO-NHS ester.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0) at 1-5 mg/mL.[5]
-
TCO-NHS ester (axial or equatorial).
-
Anhydrous DMSO or DMF.
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).
-
Desalting column or dialysis equipment.
Procedure:
-
Protein Preparation: Ensure the protein is in an amine-free buffer. If necessary, perform a buffer exchange.
-
TCO-NHS Ester Preparation: Immediately before use, dissolve the TCO-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.[5]
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the TCO-NHS ester solution to the protein solution.[5][6]
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature with gentle mixing.[5]
-
Quenching (Optional): The reaction can be stopped by adding a quenching buffer to a final concentration of 50-100 mM and incubating for 5 minutes.
-
Purification: Remove excess, non-reacted TCO-NHS ester using a desalting column or dialysis.
Protocol 2: Determination of Second-Order Rate Constant by UV-Vis Spectroscopy
This protocol describes a common method for determining the kinetics of the TCO-tetrazine reaction by monitoring the disappearance of the tetrazine's characteristic absorbance.
Materials:
-
TCO-labeled biomolecule.
-
Tetrazine derivative with a distinct absorbance in the visible spectrum (typically 510-540 nm).[5]
-
Reaction buffer (e.g., PBS, pH 7.4).
-
UV-Vis spectrophotometer.
Procedure:
-
Prepare Stock Solutions: Prepare stock solutions of the TCO-labeled molecule and the tetrazine derivative in the reaction buffer.
-
Determine Molar Extinction Coefficient: Accurately measure the molar extinction coefficient of the tetrazine at its maximum absorbance wavelength (λmax) in the reaction buffer.
-
Initiate Reaction: In a cuvette, add the reaction buffer and the TCO solution. Place the cuvette in the spectrophotometer and begin recording data. To initiate the reaction, add the tetrazine solution and mix rapidly.
-
Monitor Absorbance: Record the decrease in absorbance at the tetrazine's λmax over time.
-
Calculate Rate Constant: Under pseudo-first-order conditions (with a large excess of the TCO reagent), the observed rate constant (k_obs) can be determined by fitting the absorbance decay curve to a single exponential decay function. The second-order rate constant (k₂) is then calculated by dividing k_obs by the concentration of the TCO reagent.
Conclusion: Choosing the Right Isomer for Your Application
The choice between axial and equatorial TCO-NHS esters is a trade-off between reactivity and stability.
Choose Axial TCO-NHS Ester when:
-
High reaction speed is paramount: For applications requiring rapid conjugation at low concentrations, such as in vivo imaging or labeling of low-abundance targets, the superior kinetics of the axial isomer is a distinct advantage.
-
Short reaction times are employed: When the bioconjugation reaction and subsequent purification can be completed relatively quickly, the lower stability of the axial isomer is less of a concern.
Choose Equatorial TCO-NHS Ester when:
-
Enhanced stability is required: For experiments involving prolonged incubation times or harsh conditions, the greater stability of the equatorial isomer will result in a higher yield of the desired conjugate.
-
Reaction kinetics are not the primary limiting factor: If the concentrations of the reactants are sufficiently high that the reaction proceeds to completion in an acceptable timeframe, the equatorial isomer's stability may be preferable.
For many standard bioconjugation applications, such as the labeling of purified antibodies, the higher reactivity of the axial TCO-NHS ester makes it the preferred choice, provided that the experiment is designed to minimize the impact of its lower stability. However, for more demanding applications, particularly those in complex biological media or requiring long-term stability, the equatorial isomer presents a more robust alternative. Ultimately, the optimal choice will depend on the specific requirements of the experimental design.
References
- 1. General, Divergent Platform for Diastereoselective Synthesis of trans-Cyclooctenes with High Reactivity and Favorable Physiochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. vectorlabs.com [vectorlabs.com]
- 3. Tetrazine- and trans -cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation - Polymer Chemistry (RSC Publishing) DOI:10.1039/D0PY00375A [pubs.rsc.org]
- 4. research.tue.nl [research.tue.nl]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
TCO-Tetrazine Ligation: A Superior Click Chemistry for Biological Applications
In the rapidly evolving landscape of bioconjugation, the inverse-electron-demand Diels-Alder (IEDDA) reaction between a trans-cyclooctene (B1233481) (TCO) and a tetrazine (Tz) has emerged as a premier "click chemistry" tool.[1] Its exceptional performance, particularly in complex biological environments, sets it apart from other widely used methods such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).[1] This guide provides an objective comparison of TCO-tetrazine ligation with these alternatives, supported by experimental data, to inform researchers, scientists, and drug development professionals in their selection of the most suitable bioconjugation strategy.
Unparalleled Reaction Kinetics
The most striking advantage of the TCO-tetrazine ligation is its extraordinarily fast reaction rate.[2] The second-order rate constants (k₂) for this reaction are several orders of magnitude higher than those for SPAAC and can surpass even the catalyzed CuAAC reaction.[1][3] This rapid kinetics allows for efficient conjugation at very low, nanomolar to micromolar concentrations, which is crucial for in vivo applications where reactant concentrations are inherently limited.[2][4] The fast reaction speed also minimizes the time required for labeling, reducing potential harm to living cells or organisms.[5]
Superior Biocompatibility and Bioorthogonality
TCO-tetrazine ligation is a catalyst-free reaction, proceeding efficiently under physiological conditions (aqueous media, room temperature, and neutral pH).[6] This obviates the need for cytotoxic copper catalysts required for CuAAC, making it exceptionally well-suited for live-cell imaging and in vivo studies.[1][2] The TCO and tetrazine moieties are highly specific for each other and do not interact with naturally occurring functional groups in biological systems, ensuring clean and specific labeling with minimal off-target reactions.[1][6]
Quantitative Comparison of Key Click Reactions
The performance of different click chemistry reactions can be quantitatively compared based on their second-order rate constants. The following table summarizes typical rate constants for TCO-tetrazine ligation, CuAAC, and SPAAC.
| Feature | TCO-Tetrazine Ligation | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Up to 10⁷, typically 800 - 30,000[1] | 10 - 10⁴[1] | ~1[1] |
| Biocompatibility | Excellent (copper-free)[1][2] | Limited in vivo due to copper cytotoxicity[1] | Excellent (copper-free)[1] |
| Reaction Conditions | Aqueous media, room temperature[6] | Requires copper catalyst and ligands[7] | Aqueous media, room temperature[1] |
| Bioorthogonality | Excellent[1] | Good | Excellent[1] |
Stability of Reactants and Conjugates
The stability of the reactants and the resulting conjugate is a critical factor for any bioconjugation chemistry. While highly reactive TCO derivatives can exhibit some instability, particularly isomerization to the less reactive cis-isomer, more stable derivatives have been developed.[8] Tetrazines also have varying stability depending on their substituents, with 6-methyl-tetrazine derivatives showing improved chemical stability.[9] The resulting dihydropyridazine (B8628806) bond from the TCO-tetrazine ligation is generally stable under physiological conditions.[4] In contrast, some cyclooctynes used in SPAAC have shown instability in the presence of certain biological molecules.[10]
Experimental Protocols
General Protocol for Comparing Reaction Kinetics
This protocol provides a general framework for quantifying and comparing the reaction kinetics of TCO-tetrazine ligation, CuAAC, and SPAAC.
Objective: To determine the second-order rate constant (k₂) for each click reaction.
Materials:
-
Tetrazine derivative (e.g., 3-phenyl-1,2,4,5-tetrazine)
-
TCO derivative (e.g., (E)-cyclooct-4-enol)
-
Azide-functionalized molecule (e.g., benzyl (B1604629) azide)
-
Alkyne-functionalized molecule (e.g., phenylacetylene)
-
Cyclooctyne (B158145) derivative (e.g., dibenzocyclooctyne, DBCO)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-chelating ligand
-
Phosphate-buffered saline (PBS), pH 7.4
-
Spectrophotometer or NMR spectrometer
Procedure:
-
Reactant Preparation: Prepare stock solutions of all reactants in a suitable solvent (e.g., DMSO or PBS). The final concentrations should be in the low millimolar to micromolar range, depending on the expected reaction rate.[1]
-
Reaction Initiation:
-
TCO-Tetrazine Ligation & SPAAC: Mix equimolar concentrations of the tetrazine and TCO or azide (B81097) and cyclooctyne in PBS at a controlled temperature (e.g., 25°C or 37°C).[1]
-
CuAAC: In PBS, add the azide and alkyne reactants. To initiate the reaction, add a freshly prepared solution of copper(II) sulfate, sodium ascorbate (to reduce Cu(II) to the active Cu(I) state), and a copper-chelating ligand like TBTA.[1][7]
-
-
Reaction Monitoring: Monitor the reaction progress over time by observing the disappearance of a reactant's absorbance using a spectrophotometer (e.g., the characteristic absorbance of tetrazine between 510 and 550 nm) or by NMR spectroscopy.[6]
-
Data Analysis: Calculate the second-order rate constant (k₂) from the kinetic data.
Protocol for Protein-Protein Conjugation using TCO-Tetrazine Ligation
This protocol describes the conjugation of two proteins using TCO-tetrazine chemistry.
Materials:
-
Protein A
-
Protein B
-
TCO-PEG-NHS ester
-
Methyl-tetrazine-PEG-NHS ester
-
Phosphate Buffered Saline (PBS), pH 7.4
-
1 M Sodium Bicarbonate (NaHCO₃)
-
Dimethylsulfoxide (DMSO)
-
Spin desalting columns
Procedure:
-
Protein Activation with TCO:
-
Dissolve 100 µg of Protein A in a PBS-based solution.
-
Add 5 µl of 1 M NaHCO₃.
-
Add 20 nmol of TCO-PEG-NHS ester dissolved in DMSO.
-
Incubate at room temperature for 60 minutes.
-
Purify the TCO-activated Protein A using a spin desalting column.[6]
-
-
Protein Activation with Tetrazine:
-
Dissolve 100 µg of Protein B in a PBS-based solution.
-
Add 5 µl of 1 M NaHCO₃.
-
Add 20 nmol of methyl-tetrazine-PEG-NHS ester dissolved in DMSO.
-
Incubate at room temperature for 60 minutes.
-
Purify the tetrazine-activated Protein B using a spin desalting column.[6]
-
-
Conjugation:
-
Mix the TCO-activated Protein A and the tetrazine-activated Protein B in a 1:1 molar ratio.
-
Incubate with rotation for 1 hour at room temperature.
-
The protein-protein conjugate is now ready for use.[6]
-
Visualizing the Advantage: Reaction Mechanisms and Workflows
To further illustrate the distinct characteristics of these click chemistries, the following diagrams visualize their reaction mechanisms and a typical experimental workflow where TCO-tetrazine ligation excels.
Caption: A comparison of the reaction mechanisms for TCO-tetrazine ligation, CuAAC, and SPAAC.
Caption: A pretargeted ADC workflow using TCO-tetrazine ligation for targeted drug delivery.
Conclusion
For researchers seeking a bioorthogonal reaction with exceptional speed, biocompatibility, and specificity, the TCO-tetrazine ligation stands out as the premier choice.[1] Its advantages over CuAAC and SPAAC, particularly for in vivo and live-cell applications, are substantial. The ability to perform rapid and clean conjugations at low concentrations without the need for cytotoxic catalysts has solidified its position as an invaluable tool in chemical biology, drug development, and molecular imaging.[1][2][11]
References
- 1. benchchem.com [benchchem.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. Tetrazine ligation for chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. broadpharm.com [broadpharm.com]
- 7. broadpharm.com [broadpharm.com]
- 8. researchgate.net [researchgate.net]
- 9. interchim.fr [interchim.fr]
- 10. Comparative Study of Click Handle Stability in Common Ligation Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
Validating TCO-NHS Ester Conjugation: A Comparative Guide to Mass Spectrometry and Alternative Methods
For researchers, scientists, and drug development professionals, the precise validation of bioconjugation is a critical step in the development of targeted therapeutics and diagnostics. The conjugation of a trans-cyclooctene (B1233481) (TCO) moiety to a biomolecule via an N-hydroxysuccinimide (NHS) ester is a popular strategy for enabling bioorthogonal "click" chemistry reactions. Confirmation of this covalent linkage is paramount to ensure the efficacy and safety of the resulting conjugate. This guide provides an objective comparison of mass spectrometry and other common analytical techniques for validating TCO-NHS ester conjugation, supported by experimental data and detailed protocols.
Mass Spectrometry: The Gold Standard for Conjugation Validation
Mass spectrometry (MS) stands as the definitive method for confirming the successful conjugation of TCO-NHS esters to proteins and other biomolecules. It provides a direct and precise measurement of the molecular weight change resulting from the modification. The addition of each TCO-NHS ester results in a predictable mass increase, allowing for unambiguous confirmation and quantification of the degree of labeling (DoL).
Two primary MS techniques are employed for this purpose:
-
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF): This technique is well-suited for the analysis of intact proteins and provides a rapid determination of the molecular weight. It can effectively resolve species with different numbers of conjugated TCO moieties, offering a clear picture of the DoL distribution.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Often utilizing an electrospray ionization (ESI) source, LC-MS provides high-resolution mass data and can be coupled with liquid chromatography to separate different conjugated species prior to mass analysis. This is particularly useful for complex mixtures and can provide more detailed information on the sites of conjugation through peptide mapping experiments.[1][2]
Quantitative Data Summary
The following table summarizes the key quantitative data obtained from mass spectrometry analysis for the validation of TCO-NHS ester conjugation.
| Parameter | Method | Typical Results | Significance |
| Molecular Weight Confirmation | MALDI-TOF MS, LC-MS (Intact Mass) | Observed molecular weight matches the theoretical molecular weight of the protein + (n x mass of TCO-linker). | Direct evidence of successful conjugation. |
| Degree of Labeling (DoL) | MALDI-TOF MS, LC-MS (Intact Mass Deconvolution) | A distribution of species with varying numbers of TCO moieties (e.g., DoL = 1, 2, 3...). | Quantifies the average number of TCO linkers per protein molecule. |
| Confirmation of Conjugation Site | LC-MS/MS (Peptide Mapping) | Identification of specific lysine (B10760008) residues or the N-terminus modified with the TCO-linker. | Provides detailed information on the location of the modification. |
| Reaction Efficiency | Comparison of conjugated vs. unconjugated protein signals. | Ratios can be used to estimate the overall efficiency of the conjugation reaction. | Informs optimization of reaction conditions. |
Comparison of Validation Methods
While mass spectrometry is the most definitive method, other techniques can provide valuable, albeit less direct, evidence of successful conjugation.
| Method | Principle | Advantages | Disadvantages |
| Mass Spectrometry (MALDI-TOF, LC-MS) | Measures the mass-to-charge ratio of ionized molecules. | Unambiguous confirmation of mass addition, precise DoL determination, and site of conjugation analysis.[1] | Requires specialized instrumentation and expertise. |
| SDS-PAGE | Separates proteins based on molecular weight under denaturing conditions. | Simple, widely available, and provides a visual indication of a mass increase. | Low resolution, band smearing can occur, and does not provide an exact mass or DoL. |
| HPLC (Size-Exclusion or Reversed-Phase) | Separates molecules based on size or hydrophobicity. | Can assess purity, aggregation, and successful conjugation by observing shifts in retention time. | Indirect evidence of conjugation; co-elution of unconjugated and conjugated species can occur. |
Experimental Protocols
TCO-NHS Ester Conjugation to a Protein
This protocol outlines a general procedure for labeling a protein with a TCO-NHS ester.
Materials:
-
Protein solution (1-5 mg/mL in an amine-free buffer, e.g., PBS, pH 7.2-8.5)
-
TCO-NHS ester
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting columns
Procedure:
-
Prepare the protein solution in the appropriate reaction buffer.
-
Immediately before use, dissolve the TCO-NHS ester in DMSO or DMF to create a stock solution (e.g., 10 mg/mL).
-
Add the desired molar excess of the TCO-NHS ester stock solution to the protein solution. A common starting point is a 20- to 50-fold molar excess.[3]
-
Incubate the reaction for 1-2 hours at room temperature or on ice.[]
-
Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes.[5]
-
Remove excess, unreacted TCO-NHS ester using a desalting column.[6]
Mass Spectrometry Analysis: MALDI-TOF
Sample Preparation:
-
The purified TCO-conjugated protein is typically buffer-exchanged into a volatile buffer like ammonium (B1175870) acetate.
-
The final protein concentration should be approximately 1 mg/mL.
Matrix Preparation:
-
Prepare a saturated solution of a suitable matrix, such as sinapinic acid, in a solution of 1:1 (v/v) acetonitrile (B52724) and 0.1% trifluoroacetic acid in water.
Spotting and Analysis:
-
Mix the protein conjugate solution and the matrix solution in a 1:2 ratio.
-
Spot 1 µL of the mixture onto the MALDI plate and allow it to air dry completely.
-
Acquire the mass spectrum in the appropriate mass range for the protein.
Mass Spectrometry Analysis: LC-MS (Intact Mass)
Sample Preparation:
-
Dilute the purified conjugate in a suitable buffer for LC-MS analysis (e.g., water with 0.1% formic acid).
LC-MS Parameters:
-
Column: A reverse-phase column suitable for protein analysis (e.g., C4 or C8).
-
Mobile Phases:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile
-
-
Gradient: A suitable gradient to elute the protein of interest.
-
MS Parameters:
-
Ionization Mode: ESI positive
-
Mass Range: Set to encompass the expected m/z range of the protein's charge state envelope.
-
Deconvolution: The raw data containing the multiply charged ion series is deconvoluted to obtain the zero-charge mass spectrum, which reveals the molecular weight of the intact protein.
-
Visualizing the Workflow and Concepts
Caption: Experimental workflow for TCO-NHS ester conjugation and validation.
Caption: TCO-NHS ester reaction with a primary amine on a protein.
References
- 1. benchchem.com [benchchem.com]
- 2. An accurate TMT-based approach to quantify and model lysine susceptibility to conjugation via N-hydroxysuccinimide esters in a monoclonal antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 5. interchim.fr [interchim.fr]
- 6. A method for parallel microscale protein labeling and precise control over the average degree of labeling (aDoL) - PMC [pmc.ncbi.nlm.nih.gov]
Stability Showdown: A Comparative Guide to TCO-Labeled Biomolecules
In the dynamic field of bioconjugation, the stability of the linkage between a biomolecule and its label is paramount for the success of diagnostics, therapeutics, and research applications. The inverse-electron-demand Diels-Alder (IEDDA) reaction between a trans-cyclooctene (B1233481) (TCO) and a tetrazine (Tz) has emerged as a premier bioorthogonal "click chemistry" tool, prized for its exceptional speed and biocompatibility.[1][2] However, researchers must critically evaluate the stability of TCO-labeled biomolecules against established and alternative methods to ensure the reliability and reproducibility of their work.
This guide provides an objective comparison of the stability of TCO-based bioconjugates with alternatives such as those formed by strain-promoted azide-alkyne cycloaddition (SPAAC) and traditional amine- and thiol-reactive chemistries (NHS esters and maleimides).
At a Glance: Comparing Popular Bioconjugation Chemistries
The choice of a labeling strategy involves a trade-off between reaction kinetics, stability, and biocompatibility. While TCO-tetrazine ligation offers unparalleled speed, the stability of the TCO moiety itself and the resulting conjugate must be carefully considered.
| Feature | Tetrazine-TCO Ligation (IEDDA) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | NHS Ester-Amine Reaction | Maleimide-Thiol Reaction |
| Reaction Chemistry | Inverse-electron-demand Diels-Alder cycloaddition. | Strain-promoted [3+2] cycloaddition between a cyclooctyne (B158145) and an azide. | Acylation of primary amines (e.g., lysine, N-terminus) with an N-Hydroxysuccinimide ester. | Michael addition of a thiol (e.g., cysteine) to a maleimide. |
| Key Stability Concern | Isomerization of the reactive TCO to the unreactive cis-cyclooctene (CCO) isomer, especially in the presence of thiols or copper-containing serum proteins.[1] | Lower reaction rates can be a limitation for time-sensitive applications. The resulting triazole ring is generally very stable. | Hydrolysis of the NHS ester before conjugation, particularly at higher pH.[3][4] The resulting amide bond is highly stable.[5] | Reversibility of the thioether bond via a retro-Michael reaction, especially in the presence of other thiols like glutathione.[1][6] |
| Biocompatibility | Excellent; copper-free and bioorthogonal.[1][2] | Excellent; copper-free and bioorthogonal.[2] | Good; reaction is with native functional groups. High concentrations of NHS esters can lead to off-target modifications. | Good; reaction is with native functional groups. Maleimides can react with other nucleophiles. |
Quantitative Stability & Reactivity Data
The performance of a bioconjugation reaction is defined by its rate, while the utility of the resulting conjugate is determined by its stability under relevant conditions. The following tables summarize key quantitative data for reaction kinetics and conjugate stability.
Table 1: Reaction Kinetics of Bioorthogonal Chemistries
Second-order rate constants (k₂) are a direct measure of reaction speed, which is critical for efficient labeling at low concentrations.
| Reaction | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Typical Conditions |
| Tetrazine-TCO Ligation | Up to 10⁷, typically 800 - 30,000+[1][2] | Aqueous media, Room Temperature or 37°C |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | ~1 | Aqueous media, Room Temperature or 37°C |
| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | 10 - 10⁴ (Requires cytotoxic copper catalyst)[2] | Aqueous media, Room Temperature |
Data compiled from multiple sources. Rates can vary significantly based on the specific structures of the reactants.
Table 2: Comparative Stability of Bioconjugates
This table presents stability data for different bioconjugate linkages under various storage and physiological conditions.
| Linkage Type | Biomolecule & Conditions | Stability Results | Reference |
| TCO-Tetrazine | TCO-PEG3-modified goat IgG in phosphate (B84403) buffer (pH 7.5) | 10.5% loss of TCO reactivity after 4 weeks at 4°C. Loss reduced to 7% at -20°C. | [1] |
| TCO-Tetrazine | Dioxolane-fused cleavable TCO (dcTCO) in PBS at 37°C | >99% intact TCO after 4 days. | ResearchGate |
| Maleimide-Thiol | Dibromomaleimide conjugate at pH 8, 37°C | Stable for 72 hours, allowing for analysis post-tryptic digest. | [7] |
| Maleimide-Thiol | General succinimidyl thioether linkage | Susceptible to cleavage by thiol exchange under physiological conditions. Can be stabilized by hydrolysis of the succinimide (B58015) ring. | [8] |
| NHS Ester-Amine | Amide bond | Generally considered highly stable under physiological conditions; susceptible to hydrolysis at extreme pH. | [3] |
Experimental Protocols
To rigorously evaluate and compare the stability of biomolecule conjugates, a series of standardized experiments are essential.
Protocol 1: Stability Assessment in Serum by HPLC
This assay assesses the stability of the conjugate in a physiologically relevant matrix.
-
Preparation of Conjugate: Prepare the TCO-labeled biomolecule and the alternative conjugates (e.g., maleimide-labeled) according to standard protocols. Purify the conjugates to remove any unreacted labeling reagents.
-
Incubation: Dilute the purified conjugates to a final concentration (e.g., 1 mg/mL) in fresh human or mouse serum. As a control, dilute the conjugates in a stable buffer like PBS (pH 7.4).
-
Time Points: Incubate the samples at 37°C. At designated time points (e.g., 0, 1, 6, 24, 48, and 72 hours), take an aliquot of each sample.
-
Sample Quenching & Preparation: Immediately stop any degradation by adding a quenching reagent and precipitating the proteins, for example, by adding three volumes of ice-cold acetonitrile.[9] Vortex and centrifuge at high speed (e.g., 10,000 x g) to pellet the precipitated serum proteins.[10]
-
HPLC Analysis: Analyze the supernatant containing the conjugate by reverse-phase HPLC (RP-HPLC). Use a C4 or C18 column suitable for protein or peptide separation.[11][12]
-
Data Analysis: Monitor the degradation of the parent conjugate by measuring the decrease in its corresponding peak area over time. The percentage of intact conjugate remaining at each time point is calculated relative to the T=0 time point.
Protocol 2: Analysis of Conjugate Integrity by Mass Spectrometry
Mass spectrometry (MS) provides detailed information on the molecular weight of the conjugate, allowing for the detection of fragmentation or loss of the label.
-
Sample Preparation: Prepare and incubate samples at different time points as described in the HPLC protocol. For MS analysis, samples may require desalting or buffer exchange using spin columns.
-
LC-MS Analysis: Couple the HPLC system to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap). This allows for the separation of the conjugate from degradation products before mass analysis.[13][14]
-
Intact Mass Analysis: Acquire mass spectra of the intact conjugate. Deconvolution of the resulting spectra will provide the zero-charge mass.[13] An increase in lower molecular weight species or the appearance of unconjugated biomolecule over time indicates instability.
-
Peptide Mapping (Optional): For a more detailed analysis, the conjugate can be proteolytically digested (e.g., with trypsin). LC-MS/MS analysis of the resulting peptides can identify the specific sites of modification and any changes to the label or the peptide backbone.[13]
Protocol 3: Functional Stability Assessment by ELISA
This assay determines if the labeled biomolecule retains its biological activity (e.g., antigen binding for an antibody).
-
Sample Incubation: Incubate the labeled antibody and an unlabeled control in serum or buffer at 37°C, taking aliquots at various time points as previously described.
-
ELISA Procedure:
-
Coat a 96-well plate with the specific antigen recognized by the antibody.
-
Block the plate to prevent non-specific binding.
-
Add the incubated antibody samples (both labeled and unlabeled) in a series of dilutions to the wells.
-
Wash the plate and add a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.
-
Wash again and add the enzyme's substrate to generate a detectable signal (e.g., colorimetric or fluorescent).[15]
-
-
Data Analysis: Measure the signal intensity using a plate reader. A decrease in signal for the labeled antibody over time, relative to the unlabeled control, indicates a loss of functional stability.
Mandatory Visualizations
Diagrams can clarify complex experimental processes and relationships.
Caption: General workflow for the comparative stability assessment of bioconjugates.
Caption: Key reaction and degradation pathways for TCO and Maleimide chemistries.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 8. Long-term stabilization of maleimide-thiol conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. cellmosaic.com [cellmosaic.com]
- 12. hplc.eu [hplc.eu]
- 13. enovatia.com [enovatia.com]
- 14. books.rsc.org [books.rsc.org]
- 15. In Vitro Serum Stability Measurement - Creative Biolabs [creative-biolabs.com]
A Comparative Guide to TCO-NHS Ester (axial) for Bioorthogonal Ligation
The inverse-electron-demand Diels-Alder (IEDDA) reaction between a trans-cyclooctene (B1233481) (TCO) and a tetrazine (Tz) has become a leading strategy in bioorthogonal chemistry. Its combination of exceptionally fast, catalyst-free kinetics and high specificity makes it ideal for applications in complex biological systems, from live-cell imaging to the development of antibody-drug conjugates (ADCs).
This guide provides a comparative overview of the axial isomer of TCO-NHS ester, a key reagent for introducing the highly reactive TCO moiety onto biomolecules. We will examine its performance against other common bioorthogonal reagents, provide detailed experimental protocols, and illustrate key workflows.
Mechanism of Action and Isomer Reactivity
The TCO-NHS ester is a heterobifunctional linker. The N-hydroxysuccinimide (NHS) ester group reacts efficiently with primary amines, such as the lysine (B10760008) residues on proteins, to form a stable amide bond. This reaction stably attaches the TCO group to the biomolecule of interest. The TCO group then serves as a highly reactive dienophile for rapid and specific ligation with a tetrazine-functionalized molecule (e.g., a fluorophore, drug, or radiolabel). This IEDDA reaction is irreversible and releases nitrogen gas as its only byproduct.
A critical factor in the performance of TCO reagents is the stereochemistry of the functional group on the cyclooctene (B146475) ring. The axial isomer of TCO demonstrates significantly higher reactivity in the IEDDA reaction compared to its equatorial counterpart—in some cases, up to a 10-fold increase in reaction rate has been reported. This enhanced reactivity is attributed to the ring strain of the trans-cyclooctene. However, this increased reactivity comes with a trade-off in stability; axial TCO derivatives can undergo deactivation via cis-trans isomerization more readily than the equatorial form.
Performance Comparison with Alternative Reagents
The selection of a bioorthogonal reagent is dictated by the specific demands of an experiment, with reaction kinetics being a primary consideration. The tetrazine-TCO ligation is renowned for having the fastest kinetics among all currently available bioorthogonal reaction pairs.
Below is a quantitative comparison of second-order rate constants for several common click chemistry reactions.
| Reagent Pair | Click Reaction Type | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Characteristics |
| axial-TCO + Tetrazine | IEDDA | ~30,000 - 150,000+ | Extremely fast, catalyst-free. Ideal for low-concentration in vivo applications. |
| Equatorial-TCO + Tetrazine | IEDDA | ~22,400 | Fast and catalyst-free, but significantly slower than the axial isomer. |
| DBCO + Azide | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | ~1 | Catalyst-free and highly bioorthogonal, but much slower than IEDDA. |
| Terminal Alkyne + Azide | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | 10 - 10,000 | Fast and efficient, but requires a cytotoxic copper(I) catalyst, limiting in vivo use. |
Note: Reaction rates are highly dependent on the specific structures of the reactants and the reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for Labeling Antibodies with TCO-NHS Ester (axial)
This protocol describes a standard method for conjugating TCO-NHS Ester to primary amines (e.g., lysine residues) on an antibody.
Materials:
-
Antibody in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
TCO-NHS Ester (axial)
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Spin desalting columns for purification
Procedure:
-
Protein Preparation: Buffer exchange the antibody into an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5). Adjust the protein concentration to 1-5 mg/mL.
-
Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of TCO-NHS Ester in anhydrous DMSO or DMF.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the TCO-NHS Ester solution to the antibody solution. Incubate for 30-60 minutes at room temperature.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 5-10 minutes.
-
Purification: Remove excess, unreacted TCO-NHS ester using a spin desalting column or size-exclusion chromatography, exchanging the buffer as required for the final application. The TCO-labeled antibody is now ready for ligation with a tetrazine-functionalized molecule.
Protocol 2: Two-Step Live-Cell Imaging
This protocol outlines a pretargeting workflow for labeling and imaging a specific cellular target.
Materials:
-
TCO-labeled antibody targeting a cell-surface antigen
-
Tetrazine-conjugated fluorophore (e.g., Tetrazine-Cy5)
-
Appropriate cell culture medium and buffers (e.g., PBS)
-
Live-cell imaging microscope
Procedure:
-
Primary Labeling: Incubate cells with the TCO-labeled antibody in a suitable buffer or medium for a predetermined time (e.g., 1 hour) to allow for binding to the target antigen.
-
Washing: Gently wash the cells three times with fresh medium or PBS to remove any unbound antibody.
-
Secondary Labeling (Ligation): Add the tetrazine-fluorophore to the cells at a low micromolar concentration (e.g., 1-10 µM) and incubate for 10-15 minutes.
-
Final Wash: Wash the cells again to remove the excess, unbound tetrazine-fluorophore.
-
Imaging: Image the cells using the appropriate filter sets for the chosen fluorophore. Specificity can be confirmed by using a control group with a TCO-free antibody.
Visualizing Key Workflows
The following diagrams illustrate common experimental workflows utilizing the TCO-tetrazine ligation chemistry.
Caption: General workflow for labeling a biomolecule and subsequent ligation.
A Researcher's Guide to Trans-Cyclooctene Isomers: A Comparative Analysis of Bioorthogonal Reaction Kinetics
For researchers, scientists, and drug development professionals, the selection of a bioorthogonal reaction pair is a critical decision. The inverse-electron-demand Diels-Alder (IEDDA) reaction between a trans-cyclooctene (B1233481) (TCO) and a tetrazine is renowned for its exceptional speed, making it a powerful tool for in vivo imaging, drug delivery, and the study of complex biological systems.[1] However, not all TCO isomers are created equal. Their structural nuances lead to significant differences in reaction kinetics and stability. This guide provides a comprehensive comparison of various TCO isomers, supported by experimental data, to facilitate the informed selection of the optimal TCO for your research needs.
Comparative Kinetics of TCO Isomers
The reactivity of TCO isomers in the IEDDA reaction with tetrazines is primarily governed by the degree of ring strain.[2] Modifications to the cyclooctene (B146475) core that increase this strain generally lead to faster reaction rates.[1] Furthermore, the stereochemistry of substituents on the TCO ring plays a crucial role, with axial isomers often exhibiting higher reactivity than their equatorial counterparts.[3]
The table below summarizes the second-order rate constants (k₂) for the reaction of various TCO isomers with different tetrazine derivatives. This quantitative data allows for a direct comparison of their reaction efficiencies.
| TCO Isomer | Tetrazine Derivative | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Solvent/Conditions | Reference(s) |
| Highly Strained TCOs | ||||
| Strained TCO (s-TCO) | 3,6-dipyridyl-s-tetrazine | 3,300,000 ± 40,000 | H₂O, 25°C | [4][5] |
| Strained TCO (s-TCO) | 3,6-diphenyl-s-tetrazine | 286,000 | H₂O, 25°C | [5] |
| Dioxolane-fused TCO (d-TCO) (syn-diastereomer) | 3,6-dipyridyl-s-tetrazine (water-soluble) | 366,000 ± 15,000 | H₂O, 25°C | [1][4] |
| Dioxolane-fused TCO (d-TCO) (anti-diastereomer) | 3,6-dipyridyl-s-tetrazine (water-soluble) | 318,000 ± 3,000 | H₂O, 25°C | [1] |
| Parent and Substituted TCOs | ||||
| trans-cyclooct-4-enol (TCO-OH) (axial isomer) | 3,6-dipyridyl-s-tetrazine | ~13,000 | PBS, 37°C | [1] |
| trans-cyclooct-4-enol (TCO-OH) (equatorial isomer) | 3,6-dipyridyl-s-tetrazine | Slower than axial | - | [1] |
| TCO conjugated to CC49 antibody | [¹¹¹In]In-labeled-Tetrazine | 13,000 ± 80 | PBS, 37°C | [1] |
Stability of TCO Isomers
While high reactivity is often desirable, it can come at the cost of reduced stability. The strained nature of TCOs makes them susceptible to isomerization to their unreactive cis-cyclooctene (CCO) counterparts, particularly in the presence of thiols or in biological media like serum.[1][6]
-
s-TCO , the most reactive isomer, is known to isomerize rapidly in the presence of high thiol concentrations.[1]
-
d-TCO derivatives exhibit improved stability compared to s-TCO, showing no degradation in aqueous solutions at room temperature and remaining as the trans-isomer for extended periods in human serum.[1] However, they are still susceptible to thiol-promoted isomerization.[1]
-
The stability of TCO isomers can also be influenced by their substitution pattern, with some derivatives showing greater resilience to isomerization. For instance, a free carboxylic acid derivative of axial TCO was found to be stable for seven days in PBS.[1]
Experimental Protocols for Kinetic Measurements
Accurate determination of reaction kinetics is essential for comparing the performance of different TCO isomers. The two most common methods for measuring the rapid kinetics of TCO-tetrazine ligations are Stopped-Flow UV-Vis Spectrophotometry and Nuclear Magnetic Resonance (NMR) Spectroscopy.[7]
Stopped-Flow UV-Vis Spectrophotometry
This technique is ideal for monitoring fast reactions that involve a change in the UV-Vis absorbance spectrum of the reactants or products. The characteristic disappearance of the tetrazine absorbance (typically around 520-540 nm) is commonly monitored.[8][9]
Protocol:
-
Sample Preparation:
-
Prepare stock solutions of the TCO isomer and the tetrazine derivative in a suitable solvent (e.g., DMSO).[10]
-
Dilute the stock solutions in the desired reaction buffer (e.g., PBS, pH 7.4) to the final concentrations for the kinetic run.[10] The concentrations should be chosen to ensure the reaction half-life is within the instrument's measurement capabilities.
-
-
Instrument Setup:
-
Data Acquisition:
-
Rapidly mix equal volumes of the reactant solutions.
-
Monitor the decrease in absorbance of the tetrazine at its λmax over time.[12]
-
-
Data Analysis:
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for monitoring reaction kinetics when there is no significant change in the UV-Vis spectrum or for slower reactions. It allows for the direct observation of the disappearance of reactant signals and the appearance of product signals over time.[7]
Protocol:
-
Sample Preparation:
-
Instrument Setup:
-
Tune and shim the NMR spectrometer for the sample.
-
Acquire a reference spectrum (t=0) of the first reactant before adding the second.[7]
-
-
Data Acquisition:
-
Initiate the reaction by adding the second reactant to the NMR tube and start acquiring spectra at regular time intervals.[14]
-
-
Data Analysis:
Visualizing Experimental and Conceptual Frameworks
To further clarify the concepts discussed, the following diagrams, generated using the DOT language, illustrate a typical experimental workflow for comparing TCO isomer kinetics and the key factors influencing their reactivity.
Caption: Experimental workflow for comparing the kinetics of different TCO isomers.
Caption: Key factors influencing the reactivity of TCO isomers.
References
- 1. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. TCO (trans-cyclooctene) Derivatives: The Fastest Click Reaction Reagents | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. Conformationally strained trans-cyclooctene with improved stability and excellent reactivity in tetrazine ligation - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. Conformationally Strained trans-Cyclooctene (sTCO) Enables the Rapid Construction of 18F-PET Probes via Tetrazine Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. broadpharm.com [broadpharm.com]
- 10. dash.harvard.edu [dash.harvard.edu]
- 11. Tetrazine- and trans -cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation - Polymer Chemistry (RSC Publishing) DOI:10.1039/D0PY00375A [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. ekwan.github.io [ekwan.github.io]
- 14. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of TCO-NHS Ester (axial): A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory operations. This guide provides a detailed, step-by-step procedure for the proper disposal of TCO-NHS Ester (axial), a reagent commonly used in bioconjugation and click chemistry.
This document outlines essential safety information, pre-disposal treatment, and final disposal steps to ensure the safe handling of TCO-NHS Ester (axial) waste, thereby fostering a secure laboratory environment and adherence to regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for TCO-NHS Ester (axial). The compound is classified with the following hazards:
-
Acute toxicity, oral (Category 4) [1]
-
Skin corrosion/irritation (Category 2) [1]
-
Serious eye damage/eye irritation (Category 2A) [1]
-
Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) [1]
Personal Protective Equipment (PPE) is mandatory. Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling TCO-NHS Ester (axial) in its solid form or in solution.
Pre-Disposal Treatment: Quenching of Unreacted TCO-NHS Ester
The primary safety concern with TCO-NHS Ester (axial) waste is the reactivity of the N-hydroxysuccinimide (NHS) ester group. NHS esters are highly reactive towards primary amines and are also moisture-sensitive. To neutralize this reactivity, a quenching step is essential before the waste is consolidated for final disposal. This process involves reacting the NHS ester with an excess of a primary amine-containing solution.
Experimental Protocol for Quenching
This protocol is designed for the deactivation of unreacted TCO-NHS Ester (axial) in solution (e.g., from a bioconjugation reaction).
Materials:
-
Waste solution containing unreacted TCO-NHS Ester (axial).
-
Quenching solution: 1 M Tris-HCl, pH 8.0, or 1 M glycine.[2]
-
Appropriate chemical waste container.
-
Personal Protective Equipment (PPE).
Procedure:
-
Preparation: Ensure you are wearing the appropriate PPE. Perform the quenching procedure in a well-ventilated area or a chemical fume hood.
-
Addition of Quenching Solution: To the waste solution containing the unreacted TCO-NHS Ester (axial), add the quenching solution (1 M Tris-HCl, pH 8.0, or 1 M glycine) to a final concentration of 50-100 mM.
-
Incubation: Gently mix the solution and allow it to incubate at room temperature for at least 15-30 minutes. This allows the primary amines in the quenching buffer to react with and neutralize any remaining active NHS esters.
-
Verification (Optional): For applications requiring confirmation of complete quenching, analytical techniques such as HPLC can be used to verify the absence of the active NHS ester.
-
Labeling: Clearly label the container with the quenched waste, indicating its contents (e.g., "Quenched TCO-NHS Ester waste in Tris buffer").
Final Disposal Procedures
Once the TCO-NHS Ester (axial) has been effectively quenched, the resulting waste stream should be handled as chemical waste in accordance with your institution's and local regulations.
-
Waste Segregation: The quenched TCO-NHS Ester waste should be collected in a designated and properly labeled hazardous waste container. Do not mix it with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Container Management: Use a chemically compatible container with a secure lid. Ensure the container is clearly labeled with the chemical name and associated hazards.
-
Consult EHS: Always consult with your institution's EHS office for specific guidance on the final disposal of this chemical waste. They will provide information on the proper procedures for waste pickup and disposal in compliance with local, state, and federal regulations. The general instruction for disposal is to "Dispose of contents/container in accordance with local regulation."[1]
Data Presentation
| Parameter | Value/Recommendation | Source(s) |
| Hazard Classifications | Acute toxicity (oral), Skin irritation, Serious eye irritation, Respiratory tract irritation | [1] |
| Quenching Reagent | 1 M Tris-HCl, pH 8.0 or 1 M Glycine | [2] |
| Final Quencher Conc. | 50-100 mM | |
| Quenching Time | 15-30 minutes at room temperature |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of TCO-NHS Ester (axial).
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
